Lienomycin
Description
Properties
Molecular Formula |
C67H107NO18 |
|---|---|
Molecular Weight |
1214.6 g/mol |
IUPAC Name |
(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione |
InChI |
InChI=1S/C67H107NO18/c1-6-7-25-49-26-18-19-34-59(77)47(4)63(80)45(2)24-16-14-12-10-8-9-11-13-15-17-35-62(79)85-58(33-22-29-50(69)27-20-28-51(70)32-23-38-68)43-56(75)41-54(73)39-52(71)30-21-31-53(72)40-55(74)42-57(76)44-60(78)46(3)61(37-36-49)86-67-66(83)65(82)64(81)48(5)84-67/h6,8-16,19-22,24,27,31,33-34,36,45-48,50-59,61,63-67,69-77,80-83H,1,7,17-18,23,25-26,28-30,32,35,37-44,68H2,2-5H3/b10-8+,11-9+,14-12+,15-13+,24-16+,27-20+,31-21+,33-22+,34-19+,49-36- |
InChI Key |
YUGKVAOWNQMSPU-UAGSSESZSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |
Isomeric SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/CCC(=O)OC(CC(CC(CC(C/C=C/C(CC(CC(CC(=O)C(C(C/C=C(\CC/C=C/C(C(C1O)C)O)/CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)/C=C/CC(/C=C/CC(CCCN)O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |
Synonyms |
lienomycin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Lienomycin Production: Fermentation, Extraction, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin, a potent antitumor antibiotic, is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces atroolivaceus.[1] This document provides a comprehensive technical overview of the organism, its fermentation conditions for optimal this compound production, and detailed methodologies for extraction and analysis. The information presented herein is intended to serve as a foundational guide for researchers and professionals involved in the discovery and development of novel therapeutic agents.
This compound Producing Organism
The primary organism responsible for the production of this compound is Streptomyces atroolivaceus.[1] This bacterium, first isolated from soil, is a member of the Actinomycetales order, known for its prolific production of a wide array of bioactive secondary metabolites. For research and development purposes, strains of Streptomyces atroolivaceus can be obtained from various culture collections, such as the American Type Culture Collection (ATCC).
Fermentation Conditions for this compound Production
While specific, publicly available data on the optimal fermentation conditions exclusively for this compound production is limited, general principles for the cultivation of Streptomyces species to enhance secondary metabolite yield can be applied. The following tables summarize key fermentation parameters based on established knowledge for Streptomyces fermentation.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) | Purpose |
| Glucose | 10.0 | Carbon Source |
| Soybean Meal | 10.0 | Nitrogen Source |
| Yeast Extract | 2.0 | Growth Factors |
| CaCO₃ | 2.0 | pH Buffering |
| K₂HPO₄ | 0.5 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Trace Element |
| NaCl | 3.0 | Osmotic Balance |
Table 2: Production Medium Composition
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Soybean Meal | 15.0 | Nitrogen Source |
| Yeast Extract | 5.0 | Growth Factors |
| CaCO₃ | 3.0 | pH Buffering |
| K₂HPO₄ | 1.0 | Phosphate Source |
| MgSO₄·7H₂O | 0.5 | Trace Element |
| FeSO₄·7H₂O | 0.01 | Trace Element |
Table 3: Fermentation Parameters
| Parameter | Optimal Range |
| Incubation Temperature | 28-30°C |
| Initial pH | 6.8 - 7.2 |
| Aeration Rate | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |
| Agitation Rate | 200 - 250 rpm |
| Incubation Time | 7 - 10 days |
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces atroolivaceus
1. Inoculum Preparation: a. Aseptically transfer a loopful of Streptomyces atroolivaceus spores from a mature agar slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile seed culture medium (Table 1). b. Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial suspension is obtained.
2. Production Culture: a. Inoculate a 2 L baffled Erlenmeyer flask containing 1 L of sterile production medium (Table 2) with 5% (v/v) of the seed culture. b. Incubate the production flask at 30°C on a rotary shaker at 220 rpm for 7-10 days. c. Monitor the fermentation broth periodically for pH, cell growth (mycelial dry weight), and this compound production.
Protocol 2: Extraction of this compound from Fermentation Broth
1. Separation of Mycelium and Supernatant: a. At the end of the fermentation, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
2. Solvent Extraction: a. To the supernatant, add an equal volume of ethyl acetate. b. Shake the mixture vigorously in a separatory funnel for 15 minutes. c. Allow the phases to separate and collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize the recovery of this compound. e. Pool the ethyl acetate extracts.
3. Concentration: a. Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained. b. Resuspend the crude extract in a minimal volume of methanol for further analysis and purification.
Protocol 3: Quantitative Analysis of this compound by HPLC (General Method)
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of purified this compound (a preliminary scan would be required).
- Injection Volume: 20 µL.
2. Sample Preparation: a. Dissolve the crude this compound extract in the initial mobile phase composition (90% A, 10% B). b. Filter the sample through a 0.22 µm syringe filter before injection.
3. Quantification: a. Prepare a standard curve using purified this compound of known concentrations. b. Quantify the this compound in the sample by comparing its peak area to the standard curve.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in Streptomyces atroolivaceus is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The following diagram illustrates a simplified overview of the key steps in the biosynthetic pathway.
Caption: Simplified overview of the this compound biosynthetic pathway.
Experimental Workflow for this compound Production and Analysis
The following diagram outlines the general workflow from fermentation to analysis of this compound.
Caption: General workflow for this compound production and analysis.
References
The Pivotal Role of the 1,3-Dioxo-1,2-dithiolane Moiety in the Biological Activity of Lienomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, has garnered significant attention in the field of oncology due to its remarkable cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1][2] Its unique molecular architecture, featuring an 18-membered macrolactam ring spiro-fused to an unusual 1,3-dioxo-1,2-dithiolane moiety, sets it apart from other natural products.[1] This in-depth technical guide focuses on the critical role of the 1,3-dioxo-1,2-dithiolane functional group in mediating the potent biological activity of this compound. We will delve into its mechanism of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of this compound analogues, offering valuable insights for researchers and professionals in drug discovery and development.
Chemical Structure and Mechanism of Action
The defining feature of this compound's structure is the 1,3-dioxo-1,2-dithiolane ring system. This moiety is not merely a structural component but is the cornerstone of this compound's cytotoxic effects. The widely accepted mechanism of action hinges on the reductive activation of this dithiolane ring within the cellular environment.
Reductive Activation and DNA Alkylation:
In the presence of cellular thiols, such as glutathione, the 1,3-dioxo-1,2-dithiolane moiety of this compound undergoes a reductive cleavage. This initiates a cascade of events, culminating in the formation of a highly reactive episulfonium ion intermediate.[1] This electrophilic species then acts as a potent DNA alkylating agent, primarily targeting the N7 position of guanine residues in the minor groove of DNA.[1][2] The resulting DNA adducts are unstable and can lead to spontaneous depurination, creating abasic sites that trigger DNA strand scission and ultimately, apoptotic cell death.[2]
Role of the C-4' Hydroxyl Group:
Structure-activity relationship studies have highlighted the importance of the C-4' hydroxyl group on the 1,3-dioxo-1,2-dithiolane moiety for potent DNA alkylation activity. The absence of this hydroxyl group, as seen in the analogue 8,4'-dideshydroxy-LNM, results in a noticeable decrease in cytotoxicity against several cancer cell lines, suggesting its involvement in the interaction with DNA or the activation process.[1]
Structure-Activity Relationship
The development of this compound analogues with modifications in the 1,3-dioxo-1,2-dithiolane moiety has been instrumental in elucidating its role in the molecule's overall activity. The following table summarizes the cytotoxicity data (EC50 values) for this compound and key analogues against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound and its Analogues against Various Cancer Cell Lines
| Compound | Modification | A375 (Melanoma) EC50 (nM) | Raji (Lymphoma) EC50 (nM) | MCF7 (Breast) EC50 (nM) | T47D (Breast) EC50 (nM) | SKBR3 (Breast) EC50 (nM) | MDA-MB-231 (Breast) EC50 (nM) | HeLa S3 (Cervical) EC50 (nM) |
| This compound (1) | Parent Compound | 12.5 | 8.21 | 4.69 | 52.3 | - | - | 27 |
| 8,4'-dideshydroxy-LNM (5) | Lacks C-8 and C-4' hydroxyl groups | 12.5 | 8.21 | 24.3 | 275 | 117 | 108 | - |
| S-deoxyleinamycin | Lacks the sulfoxide oxygen at S-1' | - | - | - | - | - | - | 4000 |
| LNM E1 (2) | Lacks the 1,3-dioxo-1,2-dithiolane moiety | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | - |
| Thiolactone (3) | Intermediate in dithiolane formation | - | - | 8,560 | - | 7,370 | 1,950 | - |
Data compiled from multiple sources.[1][3]
The data clearly demonstrates that the 1,3-dioxo-1,2-dithiolane moiety is indispensable for the high potency of this compound. The precursor LNM E1, which lacks this ring system, is essentially inactive.[1] The significantly reduced activity of S-deoxyleinamycin underscores the importance of the sulfoxide group in the activation cascade.[3] While 8,4'-dideshydroxy-LNM retains considerable activity, its decreased potency in several cell lines highlights the contribution of the C-4' hydroxyl group.[1]
Experimental Protocols
Synthesis of this compound Analogues (Example: 8,4'-dideshydroxy-LNM from LNM E1)
This protocol describes a three-step process to install the 1,3-dioxo-1,2-dithiolane moiety onto the this compound precursor, LNM E1.[1]
Step 1: Thiolactone Formation
-
Dissolve LNM E1 (1 equivalent) in a suitable solvent (e.g., a mixture of isobutyl chloroformate and trimethylamine).
-
Stir the reaction mixture at room temperature until the cyclization of the mercapto acid moiety is complete, yielding the corresponding thiolactone.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the thiolactone by silica gel column chromatography.
Step 2: Dithiolane Formation
-
Dissolve the purified thiolactone in a suitable solvent.
-
Introduce hydrogen sulfide gas into the reaction mixture to open the thiolactone ring, forming a mercapto thioic acid intermediate.
-
Expose the reaction mixture to atmospheric oxygen to facilitate the oxidative ring closure, yielding the 1,2-dithiolan-3-one.
-
Monitor the reaction by TLC and purify the product by chromatography.
Step 3: S-Oxidation
-
Dissolve the 1,2-dithiolan-3-one in a suitable solvent (e.g., dichloromethane).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution to oxidize the sulfide to the corresponding sulfoxide, forming the 1,3-dioxo-1,2-dithiolane moiety.
-
Monitor the reaction by TLC and purify the final product, 8,4'-dideshydroxy-LNM, by high-performance liquid chromatography (HPLC).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its analogues for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Cleavage Assay
This assay is used to evaluate the ability of this compound and its analogues to induce DNA strand breaks.
-
DNA Labeling: End-label a DNA fragment (e.g., a plasmid or a specific oligonucleotide) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Compound Incubation: Incubate the labeled DNA with varying concentrations of the test compound in a reaction buffer containing a reducing agent (e.g., dithiothreitol) to activate the this compound.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and loading dye).
-
Gel Electrophoresis: Separate the DNA fragments by agarose or polyacrylamide gel electrophoresis.
-
Visualization: Visualize the DNA bands by autoradiography or fluorescence imaging. The appearance of smaller DNA fragments indicates DNA cleavage.
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for synthesis and evaluation of this compound analogues.
Caption: Proposed biosynthetic pathway for the 1,3-dioxo-1,2-dithiolane moiety.
Conclusion
The 1,3-dioxo-1,2-dithiolane moiety is unequivocally the pharmacophore of this compound, conferring its potent anticancer activity through a unique mechanism of reductive activation and subsequent DNA alkylation. Structure-activity relationship studies have provided valuable insights into the specific structural features of this moiety that are critical for its biological function. The detailed experimental protocols and workflows presented in this guide offer a practical framework for the synthesis and evaluation of novel this compound analogues. Further exploration of the chemistry and biology of the 1,3-dioxo-1,2-dithiolane ring system holds significant promise for the development of next-generation anticancer agents with improved efficacy and selectivity.
References
- 1. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product leinamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Possible Chemical Mechanisms Underlying the Antitumor Activity of S-Deoxyleinamycin - PMC [pmc.ncbi.nlm.nih.gov]
Lienomycin: A Potent Antitumor Antibiotic with a Unique Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus, represents a promising candidate in the landscape of cancer therapeutics. Its unique chemical structure and multifaceted mechanism of action set it apart from many conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the core scientific knowledge surrounding this compound, with a focus on its mechanism of action, cytotoxic effects on various cancer cell lines, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer drugs.
Mechanism of Action: A Two-Pronged Assault on Cancer Cells
This compound exerts its potent antitumor activity through a dual mechanism that ultimately leads to catastrophic DNA damage and programmed cell death.
1. DNA Alkylation via Reductive Activation:
At the heart of this compound's activity is its unusual 1,3-dioxo-1,2-dithiolane moiety. In the presence of cellular thiols, this group undergoes reductive activation, leading to the formation of a highly reactive episulfonium ion intermediate. This electrophilic species then readily alkylates DNA, primarily at the N7 position of guanine bases.
2. Oxidative DNA Damage:
Beyond direct alkylation, this compound also induces significant oxidative stress within cancer cells. This leads to the generation of reactive oxygen species (ROS), which in turn cause further DNA damage, including single- and double-strand breaks. This oxidative assault complements the alkylation-mediated damage, creating a level of DNA damage that is often insurmountable for the cell's repair machinery.
A derivative of this compound, known as Leinamycin E1, functions as a prodrug that is activated by ROS, highlighting the importance of the oxidative stress component in the activity of this class of molecules.
Cytotoxicity Profile of this compound
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those known for their resistance to standard chemotherapies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analogue, loonamycin (LM), in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| MiaPaCa | Pancreatic Cancer | This compound | 0.05 |
| MCF-7 | Breast Cancer | Loonamycin | 0.517 |
| MDA-MB-231 | Breast Cancer | Loonamycin | 0.197 |
| MDA-MB-468 | Breast Cancer | Loonamycin | 0.372 |
Cellular Response to this compound-Induced Damage
The extensive DNA damage inflicted by this compound triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Upon treatment with this compound, cancer cells exhibit a significant arrest in the S phase of the cell cycle. This is a classic cellular response to DNA damage, providing the cell with an opportunity to repair the lesions before proceeding with DNA replication. Flow cytometry analysis is a key technique used to observe this phenomenon.
Induction of Apoptosis
When the DNA damage is too severe to be repaired, this compound effectively induces apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical events, including DNA fragmentation and the activation of a cascade of enzymes known as caspases.
Signaling Pathways Modulated by this compound
This compound's induction of DNA damage activates specific signaling pathways that govern the cell's fate. A key player in this process is the checkpoint kinase 2 (Chk2).
Activation of the DNA Damage Response Pathway
This compound-induced DNA strand breaks lead to the activation of Chk2, a critical transducer kinase in the DNA damage response pathway. Notably, this compound does not appear to activate the related kinase, Chk1. Activated Chk2 can then phosphorylate a variety of downstream targets to orchestrate the cellular response, including cell cycle arrest and the initiation of apoptosis.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the antitumor activity of this compound.
Cell Viability and IC50 Determination
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.
DNA Fragmentation (Comet Assay)
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under neutral or alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Cell Cycle Analysis (Flow Cytometry)
Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Chk2 Activation
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (e.g., anti-pChk2 Thr68).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a housekeeping protein like β-actin.
In Vivo Antitumor Activity and Clinical Trials
Despite the promising in vitro data, there is a notable lack of publicly available information on the in vivo antitumor activity of this compound in animal models, such as xenograft studies in nude mice. Similarly, to date, there is no readily accessible information regarding the progression of this compound into human clinical trials. This represents a significant gap in the developmental pipeline of this otherwise promising antitumor agent and highlights a critical area for future research.
Conclusion and Future Directions
This compound is a compelling antitumor antibiotic with a well-defined, dual mechanism of action involving both DNA alkylation and oxidative damage. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, coupled with its activation of the Chk2-mediated DNA damage response pathway, underscores its therapeutic potential.
However, the advancement of this compound from a promising preclinical candidate to a viable clinical therapy is contingent on several key future developments:
-
In Vivo Efficacy Studies: Comprehensive studies in relevant animal models are crucial to evaluate the antitumor efficacy, pharmacokinetics, and toxicity profile of this compound in a physiological setting.
-
Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound and its analogues could lead to the development of derivatives with improved potency, selectivity, and pharmacological properties.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as PARP inhibitors or other DNA-damaging drugs, could lead to more effective treatment regimens.
-
Clinical Development: Should in vivo studies prove successful, the initiation of well-designed clinical trials will be the ultimate step in determining the safety and efficacy of this compound in cancer patients.
Unraveling Lienomycin: An In-depth Technical Guide to its Early Studies and Historical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lienomycin, a pentaene macrolide antibiotic, emerged from early antibiotic research as a compound with notable antitumor properties. This technical guide synthesizes the foundational scientific knowledge on this compound, focusing on its discovery, isolation, structural elucidation, and initial biological characterization. A comprehensive review of the historical literature provides insights into the experimental methodologies of the time and lays the groundwork for future research and development. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering a detailed look at the early journey of this promising, yet under-explored, natural product.
Introduction
In the mid-20th century, the golden age of antibiotic discovery, researchers scoured the microbial world for novel compounds with therapeutic potential. Among the multitude of discoveries was this compound, a polyene macrolide identified from cultures of Actinomyces vendargensis.[1] Classified as a pentaene, its chemical structure features a large macrolide ring with a conjugated system of five carbon-carbon double bonds.[2] This structural feature is characteristic of polyene antibiotics and is crucial for their biological activity. Early investigations into this compound revealed not only its antifungal activity, a common trait for polyenes, but also significant antitumor capabilities, sparking interest in its potential as a cancer chemotherapeutic agent. This guide delves into the seminal research that first brought this compound to light, providing a detailed repository of the early scientific endeavors to understand its properties and potential applications.
Discovery and Isolation
Producing Organism
This compound was first isolated from the fermentation broth of Actinomyces vendargensis, a species of actinomycetes.[1] Actinomycetes, particularly those of the Streptomyces genus, are renowned for their prolific production of a wide array of bioactive secondary metabolites, including many clinically important antibiotics.
Fermentation and Isolation Protocol
Experimental Workflow: Isolation of this compound
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Actinomyces vendargensis is cultured in a suitable liquid medium under aerobic conditions. The medium composition, temperature, pH, and incubation time are optimized to maximize the production of this compound.
-
Extraction: Following fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is then extracted with a polar organic solvent, such as acetone or methanol, to solubilize the this compound.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to successive chromatographic techniques, such as column chromatography on alumina or silica gel, to separate this compound from other co-produced metabolites.
-
Crystallization: The purified this compound fraction is crystallized from a suitable solvent system to yield the final product.
Structural Elucidation
The chemical structure of this compound was elucidated through a series of chemical degradation studies and spectroscopic analyses. These seminal works established it as a pentaene macrolide.[2]
Key Structural Features:
-
Macrolide Ring: A large lactone ring forming the core of the molecule.
-
Pentaene Chromophore: A conjugated system of five carbon-carbon double bonds, which is responsible for its characteristic UV-Vis absorption spectrum and its biological activity.[2]
-
Other Functional Groups: The structure also contains various hydroxyl groups and other functionalities.[2]
Biological Activity and Mechanism of Action
Historical research identified this compound as having both antifungal and antitumor activities.
Quantitative Data
Regrettably, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against fungal strains and IC50 values against various cancer cell lines from the early studies are not well-documented in currently accessible literature. The focus of the initial publications was primarily on the discovery, isolation, and structural characterization of the compound.
Mechanism of Action
The precise mechanism of action of this compound has not been extensively studied. However, based on its classification as a polyene macrolide, its mode of action is likely similar to other members of this class, such as amphotericin B.
Proposed Mechanism of Action Signaling Pathway
Caption: Proposed mechanism of action for this compound based on its polyene structure.
Polyene antibiotics are known to interact with sterols in the cell membranes of eukaryotic cells, with a higher affinity for ergosterol in fungal membranes compared to cholesterol in mammalian membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential ions and small molecules, ultimately leading to cell death. It is hypothesized that the antitumor activity of this compound may also stem from its interaction with the membranes of cancer cells.
Conclusion and Future Directions
The early research on this compound laid the foundation for our understanding of this unique pentaene macrolide. While its discovery and structural elucidation were significant achievements of their time, a substantial gap remains in our knowledge of its biological activity and mechanism of action. The lack of readily available quantitative data and detailed experimental protocols for its biological evaluation presents a challenge but also an opportunity for modern researchers.
Future research should focus on:
-
Re-isolation and Characterization: Re-isolating this compound from Actinomyces vendargensis or a related strain and characterizing it using modern spectroscopic and analytical techniques to confirm its structure and purity.
-
Quantitative Biological Evaluation: Performing comprehensive in vitro studies to determine the MIC values of this compound against a broad panel of fungal pathogens and its IC50 values against a diverse range of cancer cell lines.
-
Mechanism of Action Studies: Investigating the precise molecular mechanism of action of this compound, including its interaction with cell membranes, its potential to induce apoptosis or other forms of cell death, and its effects on cellular signaling pathways.
-
Preclinical Development: Should in vitro studies yield promising results, further preclinical development, including in vivo efficacy and toxicity studies, would be warranted.
By revisiting this historical compound with modern scientific tools and approaches, the full therapeutic potential of this compound may yet be realized, potentially leading to the development of a novel antifungal or antitumor agent.
References
- 1. [this compound production by strains of Actinomyces vendargensis Struyk et Stheeman, 1957] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of this compound, a pentaene macrolide antitumor antibiotic. II. The location of the pentaene chromophore and of six isolated double bonds. The complete structure of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Lienomycin: A Technical Guide to its Classification as a Hybrid Polyketide-Nonribosomal Peptide Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin, a potent antitumor antibiotic, stands as a fascinating example of complex microbial secondary metabolism. Produced by the soil bacterium Streptomyces atroolivaceus S-140, its intricate chemical structure and significant biological activity have garnered considerable interest within the scientific community. This technical guide provides an in-depth exploration of this compound's classification as a hybrid polyketide-nonribosomal peptide natural product. It delves into the genetic and biochemical basis of its biosynthesis, presents available quantitative data, and outlines key experimental methodologies for its study.
Chemical Structure and Classification
This compound is structurally characterized as a pentaene macrolide antibiotic.[1][2] Its complex architecture is the result of a hybrid biosynthetic pathway that combines elements of both polyketide and nonribosomal peptide synthesis. The core scaffold is assembled by a sophisticated enzymatic machinery known as a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) system.[3]
The biosynthesis of such hybrid molecules involves the sequential condensation of short-chain carboxylic acid units (by PKS modules) and amino acids (by NRPS modules), giving rise to a vast diversity of chemical structures.[4][5] this compound's classification as a hybrid product is definitively established by the identification and characterization of the lnm biosynthetic gene cluster, which encodes for both PKS and NRPS enzymes.[3]
The this compound (lnm) Biosynthetic Gene Cluster
The genetic blueprint for this compound production is located on a large contiguous region of the Streptomyces atroolivaceus S-140 chromosome. The complete biosynthetic gene cluster spans approximately 61.3 kilobases (kb) of DNA and comprises 27 open reading frames (ORFs).[3] These genes code for the core PKS and NRPS megasynthases, as well as enzymes responsible for tailoring reactions, regulation, and self-resistance.[3]
The architectural complexity of the this compound NRPS-PKS megasynthase is noteworthy, featuring discrete and modular NRPS components, acyltransferase-less PKS modules, and PKS modules with unusual domain organization.[3] This intricate arrangement underscores the sophisticated molecular logic governing the assembly of the this compound molecule.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process initiated by the loading of precursor molecules onto the NRPS and PKS modules. The pathway is proposed to commence with the formation of a nascent product, LNM E1, by the hybrid NRPS-PKS machinery.[6][7] This intermediate then undergoes a series of post-assembly tailoring modifications, including regio- and stereoselective hydroxylations catalyzed by cytochrome P450 enzymes, to yield the mature this compound molecule.[6][7]
Key Precursor Units:
-
Polyketide portion: Malonyl-CoA and methylmalonyl-CoA[6]
-
Nonribosomal peptide portion: D-alanine, L-cysteine, and L-methionine[6]
Proposed Biosynthetic Scheme:
The assembly of this compound is a complex process involving multiple enzymatic steps. A simplified logical workflow is presented below.
Caption: Logical workflow of this compound biosynthesis.
Quantitative Data
Quantitative analysis of this compound's biological activity is crucial for its development as a potential therapeutic agent. The following table summarizes the reported IC50 values for a compound referred to as "LM," which is presumed to be this compound, against various breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.517 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.197 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.372 |
| Data sourced from a study on the anticancer effects of loonamycin (LM)[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound. These protocols are generalized and should be adapted based on specific experimental goals and available resources.
Fermentation and Production of this compound
Objective: To cultivate Streptomyces atroolivaceus S-140 for the production of this compound.
Materials:
-
Streptomyces atroolivaceus S-140 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shaker incubator
-
Fermenter (for large-scale production)
Protocol:
-
Inoculate a seed culture of S. atroolivaceus S-140 in the seed medium.
-
Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.
-
Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).
-
Incubate the production culture at 28-30°C with shaking for 7-10 days.
-
Monitor the production of this compound periodically by analytical techniques such as HPLC.
Caption: General workflow for this compound fermentation.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
-
Extract the whole fermentation broth with an equal volume of ethyl acetate.
-
Concentrate the organic extract under reduced pressure.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Collect fractions and analyze for the presence of this compound using TLC or HPLC.
-
Pool the this compound-containing fractions and concentrate.
-
Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Collect the pure this compound peak and confirm its identity and purity by mass spectrometry and NMR.
Genetic Manipulation of the lnm Gene Cluster
Objective: To characterize the function of genes within the lnm cluster through gene inactivation.
Materials:
-
E. coli strain for plasmid construction (e.g., DH5α)
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
Streptomyces atroolivaceus S-140
-
Plasmids for gene disruption (e.g., pKC1139)
-
Relevant antibiotics for selection
-
PCR reagents and primers
Protocol:
-
Design and synthesize primers to amplify upstream and downstream regions of the target gene.
-
Clone the amplified fragments into a temperature-sensitive E. coli-Streptomyces shuttle vector containing an antibiotic resistance cassette.
-
Introduce the resulting plasmid into S. atroolivaceus S-140 via intergeneric conjugation from E. coli.
-
Select for single-crossover homologous recombinants by plating on a medium containing the appropriate antibiotic at a non-permissive temperature.
-
Induce a second crossover event by subculturing the single-crossover mutants under non-selective conditions.
-
Screen for double-crossover mutants (gene knockouts) by replica plating to identify colonies that have lost the vector-associated antibiotic resistance.
-
Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.
Caption: Workflow for gene inactivation in Streptomyces.
Conclusion
This compound's classification as a hybrid polyketide-nonribosomal peptide natural product is firmly rooted in the genetic and biochemical evidence derived from the study of its producing organism, Streptomyces atroolivaceus S-140. The intricate architecture of the lnm biosynthetic gene cluster and the complex enzymatic machinery it encodes provide a compelling model for understanding the biosynthesis of such structurally unique and biologically active molecules. The methodologies outlined in this guide offer a framework for researchers to further investigate this compound, with the ultimate goal of harnessing its therapeutic potential. Future efforts in fermentation optimization, biosynthetic pathway engineering, and medicinal chemistry will be instrumental in advancing this compound from a fascinating natural product to a clinically valuable drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labcluster.com [labcluster.com]
- 7. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Genetic Blueprint of Lienomycin: A Technical Guide to its Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus S-140, possesses a unique chemical architecture, featuring an unprecedented 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered macrolactam ring.[1] This complex structure endows this compound with a broad spectrum of antimicrobial and antitumor activities, making its biosynthetic pathway a subject of intense research for the development of novel anticancer agents. This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the biosynthetic gene cluster, the functions of key enzymes, regulatory mechanisms, and experimental methodologies used to elucidate this intricate pathway.
The this compound Biosynthetic Gene Cluster (lnm)
The genetic instructions for this compound biosynthesis are encoded within a 61.3 kb contiguous DNA region in the Streptomyces atroolivaceus S-140 genome.[2][3] This biosynthetic gene cluster (BGC), designated lnm, comprises 27 open reading frames (ORFs) that orchestrate the assembly, tailoring, and regulation of this compound production. The cluster encodes a remarkable hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with a suite of tailoring enzymes, regulatory proteins, and resistance determinants.
Core Biosynthetic Machinery: A Hybrid NRPS-PKS System
At the heart of this compound biosynthesis is a complex megasynthase machinery that combines modules from both NRPS and PKS pathways. This hybrid system is responsible for assembling the core macrolactam structure from simple precursors, including D-alanine, L-cysteine, L-methionine, malonyl-CoA, and methylmalonyl-CoA. The key components of this machinery are encoded by a set of genes including lnmI, lnmG, and lnmJ.[3][4]
The assembly process is initiated by NRPS modules that incorporate amino acid building blocks, followed by PKS modules that extend the growing chain with polyketide units. A notable feature of the this compound PKS is its "AT-less" nature, meaning it lacks integrated acyltransferase (AT) domains and likely utilizes a discrete AT enzyme for loading of extender units. The LnmI protein is a critical hybrid NRPS-PKS megasynthetase.[1][5]
Gene Organization and Function
The 27 genes within the lnm cluster are organized to ensure the coordinated expression of all necessary components for this compound production. While a complete functional annotation of all 27 genes is still an area of active research, the roles of several key genes have been elucidated through genetic and biochemical studies.
| Gene | Proposed Function | Protein Molecular Weight (kDa) | References |
| lnmA | Cytochrome P450 hydroxylase (C-8 hydroxylation) | - | [6][7] |
| lnmE | Putative enzyme involved in 1,3-dioxo-1,2-dithiolane ring formation | - | [7] |
| lnmG | Acyltransferase-less Type I PKS | - | [1][3] |
| lnmH | Unknown | - | [1] |
| lnmI | Hybrid NRPS-PKS megasynthetase | - | [1][3][5] |
| lnmJ | Type I PKS with two acyl carrier protein (ACP) domains in module-6 | - | [4] |
| lnmK | S-acyltransferase activity | 35.4 | [8] |
| lnmL | Unknown | - | [9] |
| lnmM | Unknown | - | [9] |
| lnmO | Crp/Fnr-type positive regulator | - | [2][10] |
| lnmP | Discrete NRPS | - | [3] |
| lnmQ | Discrete NRPS | - | [3] |
| lnmZ | Cytochrome P450 hydroxylase (C-4' hydroxylation) | - | [6][7] |
Biosynthetic Pathway and Tailoring Modifications
The biosynthesis of mature this compound from its basic building blocks is a multi-step process involving chain assembly by the NRPS-PKS machinery followed by a series of post-assembly tailoring modifications.
The nascent product of the hybrid NRPS-PKS assembly line is a precursor known as LNM E1.[6][7] This intermediate then undergoes several crucial modifications catalyzed by tailoring enzymes encoded within the lnm cluster to yield the final, biologically active this compound.
Key Tailoring Steps:
-
Hydroxylation: Two cytochrome P450 monooxygenases, LnmA and LnmZ, are responsible for regio- and stereoselective hydroxylations of the this compound scaffold. LnmA hydroxylates the C-8 position, while LnmZ acts on the C-4' position.[6][7] These hydroxylations are critical for the biological activity of this compound.
-
1,3-dioxo-1,2-dithiolane Ring Formation: The formation of the unique spiro-fused dithiolane ring is a key step in this compound biosynthesis. The exact enzymatic mechanism is still under investigation, but genes such as lnmE are proposed to be involved in this complex transformation.[7]
The substrate promiscuity of some tailoring enzymes can lead to the production of multiple this compound analogs.[6][7]
Regulation of this compound Production
The expression of the lnm gene cluster is tightly regulated to ensure this compound is produced at the appropriate time and in the correct quantities. A key regulatory element within the cluster is the lnmO gene.
-
LnmO: A Pathway-Specific Positive Regulator: LnmO is a Crp/Fnr family transcriptional regulator that acts as a pathway-specific positive regulator for this compound biosynthesis.[2][10] Inactivation of the lnmO gene completely abolishes this compound production, highlighting its essential role. Conversely, overexpression of lnmO has been shown to significantly increase the yield of this compound and its precursor LNM E1, with reported increases of 3- and 4-fold, respectively.[2][10] This makes lnmO an attractive target for genetic engineering strategies aimed at improving this compound titers.
Quantitative Data on this compound Production
Genetic manipulation of the lnm gene cluster has provided valuable insights into the function of its constituent genes and has led to the generation of mutant strains with altered this compound production profiles.
| Strain | Genetic Modification | Effect on Production | Key Products | Reference |
| S. atroolivaceus S-140 (Wild-Type) | - | Baseline production | This compound | [2] |
| S. atroolivaceus SB3001 | ΔlnmI | Abolished production | None | [1] |
| S. atroolivaceus ΔlnmO | Inactivation of lnmO | Abolished production | None | [2][10] |
| S. atroolivaceus (pLnmO) | Overexpression of lnmO | 3-fold increase in this compound production | This compound | [2][10] |
| S. atroolivaceus SB3033 (pLnmO) | ΔlnmE with lnmO overexpression | 4-fold increase in LNM E1 production | LNM E1 | [2][10] |
| S. atroolivaceus ΔlnmA | Inactivation of lnmA | Accumulation of C-8 deoxy analogs | Deoxy-Lienomycins | [6][7] |
| S. atroolivaceus ΔlnmZ | Inactivation of lnmZ | Accumulation of C-4' deoxy analogs | Deoxy-Lienomycins | [6][7] |
| S. atroolivaceus ΔlnmAΔlnmZ | Inactivation of lnmA and lnmZ | Accumulation of C-8 and C-4' deoxy analogs | Dideoxy-Lienomycins | [6][7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Gene Inactivation in Streptomyces atroolivaceus
Gene inactivation, or "knockout," is a fundamental technique to determine the function of a specific gene. This protocol is based on homologous recombination to replace the target gene with an antibiotic resistance cassette.
Workflow:
Detailed Methodology:
-
Construction of the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene from S. atroolivaceus S-140 genomic DNA using high-fidelity PCR.
-
Amplify a suitable antibiotic resistance cassette (e.g., apramycin or kanamycin resistance) flanked by FRT sites for potential future removal.
-
Clone the three fragments (upstream flank, resistance cassette, downstream flank) into a temperature-sensitive E. coli-Streptomyces shuttle vector, such as pKC1139.
-
Verify the sequence of the final construct.
-
-
Intergeneric Conjugation:
-
Transform the gene replacement plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and S. atroolivaceus S-140 to mid-log phase.
-
Mix the donor and recipient strains and plate them on a suitable medium (e.g., ISP4) for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic to select for exconjugants.
-
-
Selection and Verification of Mutants:
-
Isolate single colonies from the selection plates and grow them in liquid culture under permissive conditions with antibiotic selection to confirm single-crossover events.
-
To select for double-crossover events, propagate the single-crossover mutants under non-permissive conditions (e.g., elevated temperature for a temperature-sensitive plasmid) without antibiotic selection.
-
Plate the culture on a suitable medium and screen for colonies that are resistant to the marker on the cassette but sensitive to the antibiotic resistance marker on the plasmid backbone.
-
Confirm the gene replacement in the desired mutants by PCR analysis using primers that flank the target gene and by Southern blot analysis.
-
Analysis of this compound Production by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound and its analogs in culture extracts.
Methodology:
-
Sample Preparation:
-
Grow the wild-type and mutant S. atroolivaceus strains in a suitable production medium (e.g., TSB) for 5-7 days.
-
Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness and redissolve the residue in a small volume of methanol or a suitable mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 254 nm and 330 nm).
-
Quantification: Use a standard curve generated with purified this compound to quantify the production levels in different strains. Mass spectrometry (LC-MS) can be used for confirmation of the identity of the peaks.
-
Conclusion and Future Perspectives
The elucidation of the genetic basis of this compound production in Streptomyces atroolivaceus has unveiled a fascinatingly complex biosynthetic pathway. The hybrid NRPS-PKS system, with its unique architectural features, and the array of tailoring enzymes present a rich playground for biosynthetic engineering and the generation of novel this compound analogs with potentially improved therapeutic properties. The identification of the positive regulator LnmO provides a direct target for strategies to enhance this compound titers. Future research will likely focus on the detailed enzymatic characterization of the unassigned proteins in the lnm cluster, particularly those involved in the formation of the unique dithiolane ring, and on harnessing the power of synthetic biology to create a new generation of this compound-based anticancer drugs.
References
- 1. Identification and Localization of the Gene Cluster Encoding Biosynthesis of the Antitumor Macrolactam Leinamycin in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of LnmO as a pathway-specific Crp/Fnr-type positive regulator for leinamycin biosynthesis in Streptomyces atroolivaceus and its application for titer improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leinamycin biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyketide Chain Skipping Mechanism in the Biosynthesis of the Hybrid Nonribosomal Peptide-Polyketide Antitumor Antibiotic Leinamycin in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Ketosynthase and Acyl Carrier Protein Domains at the LnmI Nonribosomal Peptide Synthetase–Polyketide Synthase Interface for Leinamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Lienomycin In Vitro Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin is a pentaene macrolide antibiotic with demonstrated antitumor properties. Its cytotoxic effects against various cancer cell lines make it a compound of interest in oncological research and drug development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric assays, namely the MTT and SRB assays. Additionally, this document summarizes the known mechanisms of action and signaling pathways involved in this compound-induced cell death.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (LM) in different cancer cell lines after 48 hours of treatment. These values are indicative of the compound's potency in inhibiting cell growth.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.517[1] |
| MDA-MB-231 | Breast Cancer | 0.197[1] |
| MDA-MB-468 | Breast Cancer | 0.372[1] |
| MiaPaCa | Pancreatic Cancer | 0.050[2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 to 10 µM) to determine the approximate IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48 hours (or the desired time point) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
SRB (Sulforhodamine B) Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-hour incubation with this compound, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with tap water.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Protein Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 of the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of the closely related compound Leinamycin, this compound is proposed to induce apoptosis through a pathway involving DNA damage and the generation of reactive oxygen species (ROS).
References
Determining the IC50 of Lienomycin in Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin, a potent antitumor antibiotic derived from Streptomyces, has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][2] Its unique mechanism of action, involving DNA damage and the generation of reactive oxygen species (ROS), makes it a compound of interest in the development of novel cancer therapeutics.[1][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. This document provides detailed application notes and experimental protocols for determining the IC50 value of this compound in breast cancer cells.
Mechanism of Action
This compound's primary mode of action involves a thiol-activated cascade that leads to DNA alkylation.[3] This process is initiated by the reaction of intracellular thiols with this compound, which ultimately generates a highly reactive episulfonium ion. This ion then alkylates the N7 position of guanine bases in DNA, leading to the formation of unstable adducts. These adducts can result in depurination, creating apurinic (AP) sites, and subsequently leading to both single- and double-strand DNA breaks.[1][3]
Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[1][3] This increase in oxidative stress contributes to further cellular damage, including DNA lesions, and ultimately triggers programmed cell death, or apoptosis.[1][3] The induction of DNA strand breaks activates cellular DNA damage response pathways, such as the checkpoint kinase Chk2, leading to cell cycle arrest and apoptosis.[3]
Data Presentation: IC50 Values of this compound in Breast Cancer Cell Lines
The IC50 of this compound is expected to be in the low nanomolar range, indicating high potency.[1][2] The table below presents hypothetical, yet representative, IC50 values for this compound against various breast cancer cell lines to illustrate the expected range of activity. These values can vary based on the specific experimental conditions and the unique molecular characteristics of each cell line.
| Cell Line | Subtype | Receptor Status | Hypothetical IC50 (nM) |
| MCF-7 | Luminal A | ER+, PR+/-, HER2- | 5.2 |
| T-47D | Luminal A | ER+, PR+, HER2- | 8.9 |
| SK-BR-3 | HER2-Enriched | ER-, PR-, HER2+ | 3.5 |
| MDA-MB-231 | Triple-Negative | ER-, PR-, HER2- | 2.1 |
Experimental Protocols
Two standard and reliable methods for determining the IC50 of this compound in adherent breast cancer cells are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the breast cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM).
-
Remove the medium from the wells and add 100 µL of the various this compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
1% (v/v) Acetic acid
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
-
Cell Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate and plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value as described in the MTT protocol.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
This compound-Induced DNA Damage and Apoptosis Signaling Pathway
Caption: this compound's mechanism leading to apoptosis in cancer cells.
References
- 1. Characterization of DNA damage induced by a natural product antitumor antibiotic leinamycin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Damage Assay with Lienomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin is a potent antitumor antibiotic derived from Streptomyces atroolivaceus.[1] Its cytotoxic effects are primarily attributed to its ability to induce significant DNA damage.[2][3] Understanding the mechanism and extent of this damage is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing this compound-induced DNA damage using the Comet Assay and γ-H2AX Staining, along with an overview of the relevant cellular signaling pathways.
This compound's mechanism of action involves the alkylation of DNA, the generation of apurinic (AP) sites, and the production of reactive oxygen species (ROS), ultimately leading to both single- and double-strand DNA breaks.[2][4] The cellular response to this damage typically involves the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.[3][5]
Key Experimental Assays
Two primary methods are recommended for quantifying this compound-induced DNA damage:
-
The Comet Assay (Single Cell Gel Electrophoresis): A sensitive technique to detect DNA strand breaks in individual cells.[6] Under electrophoretic conditions, damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[7] Both alkaline and neutral versions of the assay can be used to distinguish between single- and double-strand breaks.[8]
-
γ-H2AX Staining Assay: This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), a key event in the response to DNA double-strand breaks (DSBs).[6][9] The formation of discrete nuclear foci of γ-H2AX can be visualized and quantified as a marker of DSBs.[10]
Experimental Protocols
Comet Assay Protocol
This protocol is adapted for the analysis of DNA strand breaks in mammalian cells treated with this compound.[11][12]
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point Agarose (LMPA)
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutral Electrophoresis Buffer (e.g., 1X TBE or 1X PBS)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green or Propidium Iodide)
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0-200 ng/mL) for a specified duration (e.g., 2 hours).[2]
-
Cell Harvesting: Gently scrape and collect the cells. Centrifuge at a low speed, remove the supernatant, and resuspend the cell pellet in ice-cold PBS.
-
Embedding Cells in Agarose: Mix approximately 1 x 10^5 cells/mL with molten LMPA (at 37°C) at a 1:10 ratio (cells:agarose).[11] Immediately pipette 50-75 µL of this mixture onto a CometSlide™.
-
Lysis: Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[7] This step removes cell membranes and proteins, leaving behind the nucleoid.[6]
-
Alkaline Unwinding (for single- and double-strand breaks): Immerse slides in alkaline electrophoresis buffer for 20-60 minutes at room temperature to allow the DNA to unwind.[8][11]
-
Electrophoresis:
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.[7]
γ-H2AX Immunofluorescence Staining Protocol
This protocol details the detection of γ-H2AX foci in cells treated with this compound.[13][14]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS or 70% Ethanol)[13]
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound.
-
Fixation: After treatment, wash the cells with PBS and fix them with Fixation Buffer for 10-15 minutes at room temperature.[13]
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10-15 minutes.
-
Blocking: Wash with PBS and incubate in Blocking Buffer for at least 30-60 minutes to reduce non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with the fluorescently-labeled secondary antibody (in the dark) for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash the cells with PBS. Stain the nuclei with DAPI for 5-10 minutes.[13] Wash again and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA double-strand breaks.
Data Presentation
The following tables present example quantitative data from studies using this compound.
Table 1: Comet Assay Analysis of MiaPaCa Cells Treated with this compound for 2 hours. [2]
| This compound Concentration (ng/mL) | Mean Tail Moment (Arbitrary Units) | Mean Tail Length (µm) | Mean Percentage of Tail DNA (%) |
| 0 | Baseline | Baseline | Baseline |
| 12.5 | Increased | Increased | Increased |
| 25 | Further Increased | Further Increased | Further Increased |
| 50 | Significant Increase | Significant Increase | Significant Increase |
| 100 | High | High | High |
| 200 | Very High | Very High | Very High |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines.
| Cell Line | IC50 Value | Incubation Time | Reference |
| MiaPaCa (human pancreatic) | 50 nM | Not Specified | [3] |
| HeLa3 (human cervical) | Cytotoxic activity observed | Not Specified | [15] |
| RD (rhabdomyosarcoma) | Cytotoxic activity observed | Various | [16] |
Signaling Pathways and Visualizations
This compound-induced DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).[17][18]
This compound's Mechanism of Action and DNA Damage
This compound acts as a DNA damaging agent through multiple mechanisms. It can alkylate DNA bases, leading to the formation of adducts which can be converted to abasic sites.[2] It also generates reactive oxygen species (ROS), which can cause oxidative damage to DNA, resulting in strand breaks.[2][19]
Caption: Mechanism of this compound-induced DNA damage.
DNA Damage Response Pathway
Upon the formation of DNA double-strand breaks by this compound, the cell activates the ATM (Ataxia Telangiectasia Mutated) kinase.[18][20] ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (forming γ-H2AX).[3] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, triggers apoptosis.[3]
Caption: Simplified DNA Damage Response (DDR) pathway activated by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing DNA damage induced by this compound.
Caption: General experimental workflow for this compound DNA damage assays.
References
- 1. Leinamycin E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular response and molecular mechanism of antitumor activity by leinamycin in MiaPaCa human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. championsoncology.com [championsoncology.com]
- 7. Neutral Comet Assay [bio-protocol.org]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.7. γ-H2AX Staining [bio-protocol.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 13. crpr-su.se [crpr-su.se]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Synthesis and cytotoxicity of leinamycin antibiotic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Frontiers | The Plant DNA Damage Response: Signaling Pathways Leading to Growth Inhibition and Putative Role in Response to Stress Conditions [frontiersin.org]
Application Note: Detection of Reactive Oxygen Species (ROS) Induced by Lienomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lienomycin, a potent antitumor antibiotic, is known to exert its cytotoxic effects through various mechanisms, including the induction of oxidative stress.[1] A key element of this is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids, ultimately leading to apoptosis or programmed cell death.[1][2] The ability to accurately detect and quantify ROS is crucial for understanding the mechanism of action of this compound and for the development of novel cancer therapies. This application note provides a detailed protocol for the detection of intracellular ROS induced by this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Principle of the Assay
The most common method for measuring intracellular ROS levels is through the use of the cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3][4][5][6] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[3][4][7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which emits a green fluorescence signal.[3][4][7] The intensity of this fluorescence is directly proportional to the amount of ROS present in the cell and can be quantified using a fluorescence microscope, plate reader, or flow cytometer.[4][7]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MiaPaCa pancreatic cancer cells[1], LNCaP or DU-145 prostate cancer cells[8][9]).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
DCFH-DA: 10 mM stock solution in DMSO.[3]
-
Phosphate-Buffered Saline (PBS): Sterile, 1X solution.
-
Trypsin-EDTA: For detaching adherent cells.
-
Black-walled, clear-bottom 96-well plates: For fluorescence measurements.
-
Positive Control (optional): Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP).[4]
-
ROS Inhibitor (optional): N-acetyl-L-cysteine (NAC).[10]
Detailed Methodology
1. Cell Seeding and Culture: a. Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂. b. For adherent cells, seed them in a black-walled, clear-bottom 96-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.[3] c. For suspension cells, adjust the cell density to 1 x 10⁶ cells/mL on the day of the experiment.[4]
2. This compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 10-100 ng/mL.[1] b. Remove the old medium from the wells and add the medium containing different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). d. Incubate the cells for the desired treatment duration (e.g., 2 hours).[1]
3. ROS Detection using DCFH-DA: a. Preparation of DCFH-DA Working Solution: i. Immediately before use, dilute the 10 mM DCFH-DA stock solution in pre-warmed serum-free medium to a final concentration of 10-20 µM.[3][11] ii. Protect the working solution from light to prevent auto-oxidation.[3] b. Loading of Cells with DCFH-DA: i. After this compound treatment, remove the medium and wash the cells once with warm PBS. ii. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7] c. Washing: i. Remove the DCFH-DA working solution and wash the cells twice with warm PBS to remove any excess probe.[3]
4. Data Acquisition: a. Add 100 µL of PBS to each well. b. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7] c. Alternatively, visualize and capture images using a fluorescence microscope with a GFP filter.[3] d. For flow cytometry, after washing, detach the cells with trypsin, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission detection around 535 nm.[4][5]
Data Presentation
Table 1: Quantification of this compound-Induced ROS Production
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | 0 ng/mL | 10,000 | 1.0 |
| This compound | 50 ng/mL | 25,000 | 2.5 |
| This compound | 100 ng/mL | 45,000 | 4.5 |
| **Positive Control (H₂O₂) ** | 100 µM | 60,000 | 6.0 |
| This compound + NAC | 100 ng/mL + 5 mM | 12,000 | 1.2 |
Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for detecting this compound-induced ROS.
This compound-Induced Apoptotic Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Mechanism of Action
This compound exerts its antitumor activity through a unique mechanism involving its 1,2-dithiolan-3-one 1-oxide moiety.[1] In the reductive cellular environment, this group is activated by cellular thiols, leading to the formation of an episulfonium ion.[1][12] This reactive intermediate then alkylates DNA, primarily at the N7 position of guanine bases, causing DNA damage.[12] This DNA damage, coupled with the increase in intracellular ROS, triggers a cascade of events leading to apoptosis.[1] Studies have shown that treatment with this compound leads to a significant increase in ROS levels in cancer cells.[1] This increase in ROS is associated with the activation of apoptotic pathways, including the activation of caspase-3, a key executioner caspase in programmed cell death.[1]
References
- 1. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic Signaling by Reactive Oxygen Species Concerted with Dietary Phytochemicals and Microbial-Derived Metabolites as Potent Therapeutic Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 6. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 7. doc.abcam.com [doc.abcam.com]
- 8. Leinamycin E1 acting as an anticancer prodrug activated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leinamycin E1 acting as an anticancer prodrug activated by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay Using Annexin V Staining: Investigating the Effects of Lienomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lienomycin-Induced Apoptosis
This compound, an antibiotic, is a subject of interest in oncological research for its potential to induce programmed cell death, or apoptosis, in cancer cells. Understanding the mechanisms by which this compound triggers this process is crucial for its development as a potential therapeutic agent. One of the hallmark features of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalization of PS serves as an "eat-me" signal for phagocytes. The Annexin V assay is a widely used and reliable method for detecting this early apoptotic event. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorescent dye, allowing for the identification and quantification of apoptotic cells using flow cytometry. When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
While the precise signaling pathways activated by this compound to induce apoptosis are not extensively detailed in publicly available literature, the process of drug-induced apoptosis generally involves either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway. The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspase enzymes. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, also leading to caspase activation.
Principle of the Annexin V Assay
In healthy, viable cells, phosphatidylserine is strictly maintained on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface. Annexin V, when labeled with a fluorochrome like FITC or PE, can then bind to this exposed PS. This allows for the identification of early apoptotic cells.
To differentiate between different stages of cell death, a viability dye like Propidium Iodide (PI) is used concurrently. PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
Therefore, by using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Quantitative Data Summary
The following table presents illustrative data from a hypothetical experiment investigating the dose-dependent effect of this compound on apoptosis in a cancer cell line after a 24-hour incubation period, as measured by Annexin V and PI staining followed by flow cytometry.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.3 ± 0.8 | 2.0 ± 0.4 |
| 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 10.1 ± 1.5 | 2.2 ± 0.6 |
| 10 | 35.8 ± 5.1 | 45.7 ± 4.5 | 15.3 ± 2.1 | 3.2 ± 0.7 |
| 25 | 15.1 ± 3.8 | 58.2 ± 5.3 | 22.5 ± 3.3 | 4.2 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 10⁵ cells/well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
For suspension cells: Gently transfer the cells from each well into individual microcentrifuge tubes.
-
For adherent cells: Carefully collect the culture medium (which may contain detached, apoptotic cells). Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add medium containing FBS to neutralize the trypsin and combine this with the collected supernatant. Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell density is typically 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Visualizations
Signaling Pathways of Drug-Induced Apoptosis
The following diagram illustrates the two major signaling pathways—intrinsic and extrinsic—that can be activated by a therapeutic agent like this compound to induce apoptosis. The specific pathway utilized by this compound would require further experimental validation.
Caption: General signaling pathways of drug-induced apoptosis.
Experimental Workflow for Annexin V Apoptosis Assay
This diagram outlines the key steps involved in performing the Annexin V apoptosis assay.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Conclusion
The Annexin V apoptosis assay is a robust and sensitive method for the detection and quantification of apoptosis induced by compounds such as this compound. The detailed protocol provided herein offers a standardized procedure that can be adapted for various cell types and experimental conditions. By following this workflow, researchers can effectively characterize the pro-apoptotic activity of novel therapeutic agents and gain insights into their mechanisms of action. Further investigations into the specific molecular pathways, such as caspase activation and the involvement of the Bcl-2 family of proteins, will be essential to fully elucidate the apoptotic mechanism of this compound.
Application Notes: Preparation and Use of Lienomycin Stock Solution for Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Lienomycin in in-vitro cell culture experiments.
Introduction: this compound, a member of the polyene macrolide antibiotic family, is recognized for its potent antifungal and antitumor properties. Its mechanism of action is primarily attributed to its ability to form ion channels in cellular membranes, leading to increased permeability, disruption of ion homeostasis, and ultimately, apoptosis. Accurate preparation and application of a this compound stock solution are critical for obtaining reproducible and reliable results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and application of this compound.
Quantitative Data Summary
For consistent experimental outcomes, it is essential to be familiar with the key physicochemical properties of this compound. The following table summarizes this critical information.
| Property | Value | Notes |
| Molecular Weight | 1342.5 g/mol | Use this value for all molarity calculations. |
| Appearance | Yellow powder | Visually inspect the compound before use. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Use high-purity, sterile-filtered DMSO for cell culture applications. |
| Solubility in DMSO | ≥ 10 mg/mL | Solutions should be clear; gentle warming can aid dissolution. |
| Stock Solution Storage | -20°C or -80°C | Protect from light and repeated freeze-thaw cycles to maintain stability. |
| Working Concentration | 1 - 10 µM | The optimal concentration is cell-type dependent and should be determined empirically (e.g., via dose-response). |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-Equilibration: Allow the this compound powder vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 1.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 100 µL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and yellow. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be applied if dissolution is difficult.
-
Aliquotting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile, light-protecting (amber) microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the stock solution is stable for several months.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Experimental Protocol: Application in Cell Culture
This protocol provides a general guideline for treating adherent cells with this compound.
Procedure:
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that ensures they are in the exponential growth phase (e.g., 60-80% confluency) at the time of treatment.
-
Thawing Stock: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Preparing Working Solution: Dilute the 10 mM stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Note: It is crucial to add the diluted this compound solution to the cells immediately after preparation. A vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) should always be included.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound (or vehicle control).
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assay (e.g., cell viability assay, apoptosis analysis, or western blotting).
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects primarily by targeting the plasma membrane. It integrates into the lipid bilayer, forming cation-selective channels that disrupt the crucial Na+/K+ ion gradient. This leads to an influx of Na+ and an efflux of K+, causing membrane depolarization and subsequent cellular stress. The collapse of ion homeostasis is a key event that triggers downstream apoptotic signaling pathways, ultimately leading to programmed cell death.
Caption: this compound forms ion channels, leading to apoptosis.
Safety Precautions
This compound is a potent cytotoxic agent. Standard laboratory safety practices should be strictly followed. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated stock solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for further information.
Application of Polyene Antibiotics in the Study of Multidrug-Resistant Tumors: A Case Study with Amphotericin B
Disclaimer: Initial literature searches revealed a significant lack of specific data regarding the application of Lienomycin in studies of multidrug-resistant (MDR) tumors. Therefore, this document utilizes the well-researched polyene antibiotic, Amphotericin B (AmB) , as a representative compound to illustrate the principles and methodologies for investigating the potential of this class of antibiotics in overcoming multidrug resistance in cancer. The data and protocols presented herein are based on published studies of Amphotericin B.
Application Notes
Introduction:
Multidrug resistance (MDR) is a primary obstacle to the success of chemotherapy in a clinical setting. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the tumor cells, thereby reducing their intracellular concentration and efficacy. Polyene antibiotics, a class of microbial secondary metabolites, have demonstrated potential in modulating the resistance of cancer cells to conventional chemotherapeutics. Amphotericin B, a well-known antifungal agent, has been investigated for its ability to potentiate the cytotoxic effects of anticancer drugs in various cancer cell lines, including those exhibiting a multidrug-resistant phenotype.
Mechanism of Action in Sensitizing MDR Tumors:
The primary proposed mechanism by which Amphotericin B enhances the efficacy of chemotherapeutic agents in resistant cancer cells involves the disruption of the cell membrane's integrity. By binding to sterols in the cell membrane, AmB can form ion-permeable channels, leading to increased membrane permeability. This disruption is thought to facilitate the intracellular accumulation of co-administered anticancer drugs, thus overcoming the efflux-mediated resistance.
Furthermore, studies have indicated that AmB can induce apoptosis in cancer cells. In combination with chemotherapeutic agents like doxorubicin, AmB has been shown to significantly increase the activity of key apoptotic enzymes, caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[1] There is also evidence suggesting that AmB may interact with P-glycoprotein, although its role as a direct inhibitor is not fully established.[2][3][4][5]
Data Presentation
The following tables summarize quantitative data from a study investigating the synergistic effect of Amphotericin B and Doxorubicin on the MCF-7 breast cancer cell line.
Table 1: Cytotoxicity of Amphotericin B and Doxorubicin on MCF-7 Cells
| Compound | Incubation Time (hours) | IC50 (µM) |
| Doxorubicin | 24 | 2.41 |
| Amphotericin B | 24 | 41.6 |
Data extracted from a study on MCF-7 breast cancer cells, indicating the concentration required to inhibit 50% of cell growth.[1]
Table 2: Effect of Amphotericin B on Doxorubicin-Induced Growth Inhibition in MCF-7 Cells
| Treatment | Growth Inhibition (%) |
| Doxorubicin (0.5 µM) | Baseline |
| Doxorubicin (0.5 µM) + AmB (7.57 µM) | Increased |
| Doxorubicin (0.5 µM) + AmB (18.39 µM) | Significantly Increased |
| Doxorubicin (0.5 µM) + AmB (29.21 µM) | Up to 60% increase |
This table illustrates the dose-dependent enhancement of doxorubicin's cytotoxic effect by Amphotericin B.[1]
Table 3: Caspase-8 and Caspase-9 Activity in MCF-7 Cells
| Treatment | Caspase-8 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) |
| Control (untreated) | 1.0 | 1.0 |
| Doxorubicin (0.5 µM) | ~1.0 | ~1.0 |
| AmB (29.2 µM) + Doxorubicin (0.5 µM) | ~3.0 - 3.5 | ~3.0 - 3.5 |
This data demonstrates that the combination of Amphotericin B and Doxorubicin significantly induces apoptosis through the activation of both initiator caspases.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of compounds like Amphotericin B in sensitizing MDR cancer cells.
1. Cell Culture and Drug Treatment:
-
Cell Lines: A multidrug-resistant cancer cell line (e.g., a doxorubicin-resistant MCF-7 subline) and its parental sensitive cell line should be used.
-
Culture Conditions: Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For the resistant cell line, a low concentration of the selecting drug (e.g., doxorubicin) may be maintained in the culture medium to retain the resistant phenotype.
-
Drug Preparation: Amphotericin B and the chemotherapeutic agent (e.g., doxorubicin) should be dissolved in a suitable solvent (e.g., DMSO or sterile water) to prepare stock solutions, which are then diluted to the desired final concentrations in the culture medium.
2. Cell Viability Assay (MTT Assay): [6][7]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Amphotericin B, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
3. Apoptosis Assessment:
a) Caspase Activity Assay: [8][9][10][11][12]
-
Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Procedure:
-
Plate and treat the cells as described for the cell viability assay.
-
After treatment, lyse the cells to release their contents.
-
Add a caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3 or substrates for caspase-8 and -9) that is conjugated to a chromophore or fluorophore.
-
The active caspase in the cell lysate will cleave the substrate, releasing the chromophore or fluorophore.
-
Measure the signal using a spectrophotometer or fluorometer.
-
The activity is proportional to the amount of cleaved substrate and is expressed as a fold change relative to the untreated control.
-
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: [13][14][15][16][17]
-
Principle: The TUNEL assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Procedure:
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells to allow the entry of the labeling enzyme.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP).
-
TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody (for BrdUTP) or directly by fluorescence microscopy.
-
Apoptotic cells will show a strong nuclear fluorescence signal.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Amphotericin B in multidrug-resistant tumors.
References
- 1. Amphotericin B potentiates the anticancer activity of doxorubicin on the MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evidence for Amphotericin B as a P-Glycoprotein Substrate on the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evidence for amphotericin B as a P-glycoprotein substrate on the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. TUNEL Assay [bio-protocol.org]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Video: The TUNEL Assay [jove.com]
- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotna.net [biotna.net]
In Vivo Animal Studies of Lienomycin: A Framework for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lienomycin is a pentaene macrolide antibiotic with demonstrated antifungal, antibacterial, and antitumor properties. Produced by Actinomyces vendargensis, its unique chemical structure offers potential for novel therapeutic applications. This document provides a generalized framework for the in vivo evaluation of this compound in animal models, based on established methodologies for similar polyene macrolide antibiotics. Due to a lack of publicly available in vivo data for this compound, this protocol serves as a template to be adapted once preliminary dose-finding and toxicology studies are conducted.
Mechanism of Action
The precise signaling pathway for this compound's antitumor activity has not been fully elucidated. However, like other polyene macrolides, it is hypothesized to interact with cell membranes, potentially leading to pore formation, altered membrane fluidity, and induction of apoptosis. Further investigation into the specific molecular targets and downstream signaling cascades is warranted.
Preclinical Objectives
The primary goals of in vivo studies involving this compound are to:
-
Establish a safe and effective dosing regimen.
-
Evaluate its antitumor efficacy in relevant cancer models.
-
Characterize its pharmacokinetic and pharmacodynamic profiles.
-
Assess its toxicity and determine the maximum tolerated dose (MTD).
Experimental Protocols
1. Animal Models
-
Species: Immunocompromised mice (e.g., NOD/SCID, nude) are recommended for tumor xenograft studies.
-
Tumor Models: Human tumor cell lines relevant to the proposed therapeutic indication should be used. For example, for pancreatic cancer studies, cell lines such as MiaPaCa-2 could be employed.
-
Animal Husbandry: Animals should be housed in a specific pathogen-free environment with ad libitum access to food and water, in accordance with institutional animal care and use committee (IACUC) guidelines.
2. This compound Formulation and Administration
-
Formulation: this compound should be dissolved in a biocompatible vehicle. The stability of the formulation should be confirmed prior to use.
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are common routes for preclinical evaluation of antitumor agents. The choice of route should be based on the physicochemical properties of this compound and the intended clinical application.
-
Dosage and Schedule: A dose-escalation study should be performed to determine the MTD. Subsequent efficacy studies should use doses at and below the MTD, administered on a defined schedule (e.g., once daily, every other day).
3. Efficacy Studies
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously or orthotopically into the flank of the mice.
-
Treatment Initiation: Treatment should commence when tumors reach a palpable size (e.g., 50-100 mm³).
-
Monitoring: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health should also be monitored.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Tumor weight at the end of the study is a primary endpoint.
4. Toxicology and Safety Pharmacology
-
Acute Toxicity: A single-dose study to determine the LD50 (lethal dose for 50% of animals) is a critical first step.
-
Chronic Toxicity: Longer-term studies with repeated dosing should be conducted to assess cumulative toxicity.
-
Parameters to Monitor: Clinical signs of toxicity, body weight changes, food and water consumption, hematology, and clinical chemistry should be monitored. Histopathological analysis of major organs should be performed at the end of the study.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Administration Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Daily, IP | 1500 ± 150 | 0 |
| This compound | 1 | Daily, IP | 1050 ± 120 | 30 |
| This compound | 5 | Daily, IP | 600 ± 90 | 60 |
| This compound | 10 | Daily, IP | 300 ± 50 | 80 |
Table 2: Hypothetical Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs |
| 10 | 5 | 0 | No observable adverse effects |
| 25 | 5 | 1 | Lethargy, ruffled fur |
| 50 | 5 | 3 | Severe lethargy, weight loss |
| 100 | 5 | 5 | Rapid onset of morbidity |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.
Visualizations
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Lienomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lienomycin, a potent polyene antibiotic, has demonstrated significant antitumor activity. Its mechanism of action involves the induction of oxidative DNA damage and DNA alkylation, leading to cell cycle arrest and apoptosis in cancer cells. Understanding the precise effects of this compound on cell cycle progression is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for analyzing the cell cycle of this compound-treated cells and summarize the current understanding of the molecular pathways involved.
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
Treatment of various cancer cell lines with this compound leads to a significant redistribution of cells within the cell cycle phases. The primary effect observed is an arrest in the G0/G1 phase, accompanied by a reduction in the percentage of cells in the S and G2/M phases. This dose- and time-dependent effect is summarized in the tables below.
Table 1: Effect of this compound on Cell Cycle Distribution in PC12 Cells
| Treatment | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control | - | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound | 10 | 55.2 ± 2.5 | 28.4 ± 1.9 | 16.4 ± 1.3 |
| This compound | 100 | 68.7 ± 3.2 | 19.5 ± 2.1 | 11.8 ± 1.1* |
*p < 0.05 compared to control
Table 2: Effect of this compound (Liensinine) on Cell Cycle Distribution in T24 Bladder Cancer Cells
| Treatment | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Control | - | 52.1 ± 3.5 | 29.8 ± 2.7 | 18.1 ± 1.9 |
| Liensinine | 10 | 63.4 ± 4.1 | 22.5 ± 2.3 | 14.1 ± 1.5 |
| Liensinine | 20 | 75.8 ± 4.8 | 15.2 ± 1.9 | 9.0 ± 1.1* |
*p < 0.05 compared to control
Effects on Cell Cycle Regulatory Proteins
This compound-induced G0/G1 arrest is associated with significant changes in the expression of key cell cycle regulatory proteins. A notable decrease in the protein levels of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4) has been observed in bladder cancer cells following treatment with liensinine (this compound).[1][2]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.[3][4][5][6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise. Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection and quantification of cell cycle regulatory proteins (e.g., CDK2, CDK4, p21, p27) in this compound-treated cells by Western blotting.
Materials:
-
This compound-treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for CDK2, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis, and the general experimental workflow for its analysis.
References
- 1. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new effector pathway links ATM kinase with the DNA damage response. — Department of Oncology [oncology.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Troubleshooting Lienomycin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lienomycin, focusing on challenges related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a pentaene macrolide antibiotic with antitumor properties. Like other polyene macrolides, it has a large macrocyclic lactone ring and is known for its low aqueous solubility. It is typically supplied as a solid powder.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the typical stability of this compound in a DMSO stock solution?
When stored properly at -20°C or -80°C, DMSO stock solutions of many compounds are stable for months. However, it is always best practice to prepare fresh dilutions for critical experiments and to monitor for any signs of degradation or precipitation.
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
Issue 1: Precipitate forms immediately upon adding this compound DMSO stock to aqueous buffer or cell culture medium.
Possible Causes:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has very limited solubility in aqueous environments. The sudden change in solvent polarity from DMSO to an aqueous medium can cause it to crash out of solution.
-
High Final Concentration: The intended final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Incorrect Dilution Technique: Rapidly adding the concentrated DMSO stock to the aqueous medium can create localized areas of high concentration, leading to immediate precipitation.
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
While gently vortexing or swirling the medium, add the this compound DMSO stock solution drop-wise and slowly. This facilitates rapid dispersion and minimizes localized supersaturation.
-
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.
-
Lower the Final Concentration: If precipitation persists, your target concentration may be too high. Consider performing a dose-response experiment starting from a lower, more soluble concentration.
-
Maintain a Low Final DMSO Concentration: While DMSO aids initial solubilization, its concentration in the final aqueous solution is critical. Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1][2][3][4][5]
Issue 2: The aqueous solution of this compound becomes cloudy or forms a precipitate over time during incubation.
Possible Causes:
-
Compound Instability: this compound may be unstable in the aqueous environment at the experimental pH and temperature, leading to degradation and precipitation of byproducts.
-
Aggregation: Polyene macrolides have a tendency to self-aggregate in aqueous solutions, which can lead to the formation of visible particulates over time.
Solutions:
-
Prepare Fresh Solutions: Prepare the final aqueous working solution of this compound immediately before use.
-
Solubility Enhancers (use with caution and appropriate controls): For in vitro assays, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can be explored. However, these agents can have their own biological effects and must be tested with appropriate controls.
-
pH Adjustment: The solubility of some compounds is pH-dependent. While information specific to this compound is limited, other polyene macrolides like Amphotericin B show increased solubility at acidic (pH < 2) or basic (pH > 11) conditions, which are generally not compatible with biological experiments.
Quantitative Data
Table 1: Solubility of Related Pentaene Macrolide Antibiotics
| Compound | Solvent | Solubility |
| Amphotericin B | DMSO | 30-40 mg/mL[2][3][4] |
| Dimethylformamide (DMF) | 2-4 mg/mL[2][3][4] | |
| Water (pH 6-7) | Insoluble[3][4] | |
| Water (pH 2 or 11) | Soluble[3][4] | |
| Nystatin | DMSO | ~5 mg/mL[6] |
| Methanol | ~11.2 mg/mL[6] | |
| Water | Very slightly soluble[7] | |
| Ethanol | Slightly soluble[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Preparing Aqueous Working Solutions
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
To minimize precipitation, perform a serial dilution. For example, to achieve a 1:1000 dilution, first, dilute the DMSO stock 1:10 in pre-warmed medium. Ensure this intermediate solution is clear.
-
Add the intermediate dilution to the final volume of pre-warmed medium while gently mixing to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately.
Protocol 3: Shake-Flask Method for Solubility Determination
This is a standard method to determine the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed glass vial.
-
Equilibration: Agitate the vial using an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Data Reporting: Report the solubility in mg/mL or µM at the specified temperature and in the specific solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Imbuing Aqueous Solubility to Amphotericin B and Nystatin with a Vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Stability and degradation of Lienomycin in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of Lienomycin in cell culture media, along with troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Disclaimer: Specific stability and degradation data for this compound in cell culture media are limited in publicly available literature. The information provided here is based on the general properties of polyene macrolide antibiotics, the class to which this compound belongs. We strongly recommend performing in-house stability and validation studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
A1: this compound is a polyene macrolide antibiotic with reported antitumor properties.[1] As a member of the polyene macrolide class, it is known to be inherently unstable in aqueous solutions.[2][3] This class of antibiotics is generally sensitive to heat, light, and extreme pH levels.[2][3] When preparing and handling this compound solutions, it is crucial to protect them from these environmental factors to maintain their bioactivity.
Q2: How should I prepare and store a stock solution of this compound?
A2: Due to the poor water solubility of polyene macrolides, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mg/mL), which can then be further diluted in cell culture medium to the desired working concentration immediately before use.
For long-term storage, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.[4][5]
Q3: What is the expected stability of this compound in cell culture media like DMEM or RPMI-1640?
A3: While specific data for this compound is unavailable, polyene macrolides generally have limited stability in aqueous solutions, including cell culture media.[2][3] The half-life of other antibiotics in culture media can range from hours to days, and this is influenced by the specific components of the medium, the presence of serum, and the incubation conditions.[6] For instance, some antibiotics show half-lives of 10-20 hours in media.[6] Given this, it is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If extended incubation periods are necessary, consider replenishing the medium with freshly prepared this compound at regular intervals.
Q4: What are the potential degradation products of this compound and are they toxic to cells?
A4: The exact degradation products of this compound in cell culture media have not been extensively characterized in the available literature. Degradation of other compounds in cell culture media can be influenced by factors like oxidation. For example, tryptophan degradation can lead to colored and toxic byproducts.[7] Given the polyene structure of this compound, it is susceptible to oxidation and hydrolysis, which could lead to the formation of inactive or potentially cytotoxic compounds. It is recommended to handle the compound with care to minimize degradation.
Q5: How does this compound exert its cytotoxic effects?
A5: The precise molecular mechanism of this compound's cytotoxic and apoptotic activity is not fully elucidated in the provided search results. However, it is known to be a DNA alkylating agent that can induce apoptosis.[8][9] Other antibiotics have been shown to induce apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[10][11][12][13]
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of this compound in culture medium. Minimize exposure of stock solutions and media containing this compound to light and elevated temperatures.[2][3] |
| Incorrect Concentration | Perform a dose-response experiment (kill curve) to determine the optimal cytotoxic concentration for your specific cell line.[14][15] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to certain compounds. Confirm the sensitivity of your cell line to other known cytotoxic agents. |
| Suboptimal Cell Health | Ensure cells are healthy and in the exponential growth phase before treatment. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate mixing techniques to ensure even cell distribution in multi-well plates.[16] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions.[17] |
| Edge Effects in Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media. |
| Precipitation of this compound | Observe for any precipitate after diluting the this compound stock solution in the culture medium. If precipitation occurs, try using a lower stock concentration or a different solvent. |
Data Presentation
As no specific quantitative data for this compound stability was found, a comparative summary for other polyene macrolides is provided for reference.
Table 1: General Stability Characteristics of Polyene Macrolide Antibiotics
| Factor | General Observation for Polyene Macrolides | Reference |
| Aqueous Stability | Generally poor; prone to aggregation and degradation. | [2][3] |
| pH Sensitivity | Unstable at acidic and alkaline pH. | [2][3] |
| Temperature Sensitivity | Prone to degradation at elevated temperatures. | [2][3] |
| Light Sensitivity | Susceptible to degradation upon exposure to light and UV radiation. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated micropipettes.
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single use.
-
Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)
-
Materials: Your cell line of interest, complete cell culture medium, 96-well cell culture plates, this compound stock solution, cell viability assay reagent (e.g., MTT, MTS, or resazurin).
-
Procedure:
-
Seed your cells into a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Allow cells to adhere and resume growth overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A typical concentration range to test could be from 0.01 µg/mL to 100 µg/mL. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's protocol.[14][15]
-
Plot cell viability against this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualization
References
- 1. The structure of this compound, a pentaene macrolide antitumor antibiotic. II. The location of the pentaene chromophore and of six isolated double bonds. The complete structure of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by bleomycin in p53-null HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression, but not through the generation of ROS in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of caspase-independent apoptosis in H9c2 cardiomyocytes by adriamycin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted induction of apoptosis in cancer management: the emerging role of tumor necrosis factor-related apoptosis-inducing ligand receptor activating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Antibiotic Kill Curve [sigmaaldrich.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. benchchem.com [benchchem.com]
- 18. Antibiotic Stocks [protocols.io]
Lienomycin Technical Support Center: Identifying and Minimizing Off-Target Effects
Welcome to the Lienomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antitumor antibiotic. Its primary mechanism of action involves the alkylation of DNA, which leads to the formation of apurinic (AP) sites and the generation of reactive oxygen species (ROS). This cascade of events results in both single- and double-stranded DNA breaks, ultimately inducing apoptosis in cancer cells.
Q2: What are the known on-target effects of this compound?
A2: The intended on-target effect of this compound is the induction of significant DNA damage in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.
Q3: What are the potential off-target effects of this compound?
A3: As a DNA alkylating agent and a polyene macrolide, this compound has the potential for two main types of off-target effects:
-
DNA Damage in Healthy Cells: Similar to other alkylating agents, this compound can affect rapidly dividing healthy cells. This can lead to toxicities in tissues such as the bone marrow (myelosuppression), gastrointestinal tract (nausea, vomiting), and reproductive organs (loss of fertility).
-
Membrane Disruption: As a polyene macrolide, this compound may interact with sterols, such as cholesterol, in the membranes of healthy cells. This can disrupt membrane integrity, leading to ion leakage and potential toxicities like renal failure and hypokalemia, which are observed with other polyene macrolides[1][2][3][4].
Q4: Are there cell lines or tissues that are particularly sensitive to this compound's off-target effects?
A4: Yes. Cells deficient in the Nucleotide Excision Repair (NER) or Base Excision Repair (BER) pathways are significantly more sensitive to this compound[5]. This suggests that tissues with inherently lower DNA repair capacity or higher rates of cell division may be more susceptible to its toxic effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| High cytotoxicity in non-cancerous control cell lines. | Non-specific DNA alkylation or membrane disruption in healthy cells. | 1. Perform a dose-response curve to determine the optimal therapeutic window. 2. Reduce the concentration of this compound to the lowest effective dose. 3. Decrease the incubation time. |
| Significant reduction in cell viability in primary cell cultures. | Primary cells may have a lower tolerance for DNA damage or membrane disruption compared to immortalized cell lines. | 1. Use a lower starting concentration of this compound. 2. Consider using a 3D culture model (e.g., spheroids or organoids) which may better represent in vivo resistance. |
| Inconsistent results between experimental replicates. | Variability in cell health, confluency, or metabolic state, which can influence susceptibility to off-target effects. | 1. Standardize cell seeding density and ensure consistent growth phases before treatment. 2. Regularly test for and treat mycoplasma contamination. 3. Perform quality control on each new batch of this compound. |
| Unexpected changes in cellular morphology unrelated to apoptosis. | Potential disruption of the cytoskeleton or other cellular structures due to membrane-related off-target effects. | 1. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin). 2. Analyze cellular organelles using specific fluorescent dyes. |
| Activation of unexpected signaling pathways. | This compound may be interacting with off-target proteins, leading to the activation or inhibition of unforeseen cellular pathways. | 1. Perform a proteomic or transcriptomic analysis to identify differentially expressed genes or proteins. 2. Use pathway analysis software to identify affected signaling networks. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
This protocol outlines a method to determine the concentration range of this compound that is cytotoxic to cancer cells while minimizing toxicity to non-cancerous cells.
Methodology:
-
Cell Culture: Culture both the cancer cell line of interest and a relevant non-cancerous control cell line in their respective recommended media.
-
Seeding: Seed cells into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for a period relevant to the experimental design (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the this compound concentration for both cell lines. Calculate the IC50 (half-maximal inhibitory concentration) for each. The therapeutic window is the range of concentrations that are effective against the cancer cells but have minimal impact on the control cells.
Protocol 2: Identifying Off-Target Protein Interactions using Proteomics
This protocol describes a general workflow for identifying potential off-target protein interactions of this compound using a proteomic approach.
Methodology:
-
Cell Lysis and Protein Extraction: Treat cells with this compound at a predetermined concentration (e.g., IC50) and a vehicle control. After the desired incubation time, lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Option A: Affinity Purification. If a biotinylated or otherwise tagged version of this compound is available, it can be used to pull down interacting proteins.
-
Option B: Differential Expression Proteomics. Prepare protein samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
For affinity purification, identify proteins that are significantly enriched in the this compound-treated sample compared to the control.
-
For differential expression, identify proteins that show a statistically significant change in abundance between the this compound-treated and control samples.
-
Use bioinformatics tools to perform pathway and gene ontology analysis on the identified proteins to understand the biological processes affected.
-
Visualizing Workflows and Pathways
Caption: Workflow for identifying this compound's off-target effects.
Caption: Known and potential signaling pathways of this compound.
References
- 1. Polyene macrolide antibiotics and their applications in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 5. DNA cleavage induced by antitumor antibiotic leinamycin and its biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lienomycin Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Lienomycin resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is classified as a pentaene macrolide, a class of antibiotics known for their antitumor properties.[1][2] While the precise mechanism for this compound is a subject of ongoing research, its classification as a polyene macrolide suggests a primary mode of action involving the disruption of cell membrane integrity.[3][4] Polyene macrolides typically bind to sterols within the cell membrane, such as cholesterol in mammalian cells, leading to the formation of pores or channels. This disrupts the osmotic balance of the cell, causing leakage of essential intracellular components and ultimately leading to cell death.[5][6]
Q2: How does resistance to this compound likely develop in long-term cell culture?
The development of resistance to this compound in a cell population is a selective process that can occur over prolonged exposure to the drug. Cells that acquire genetic or phenotypic changes enabling them to survive in the presence of this compound will proliferate, leading to a resistant population. Based on the mechanisms of resistance to other polyene macrolides, likely causes of this compound resistance include:
-
Alterations in Cell Membrane Composition: A decrease in the cholesterol content of the cell membrane can reduce the number of binding sites for this compound, thereby decreasing its efficacy.
-
Changes in Membrane Fluidity: Modifications to the lipid composition of the cell membrane can alter its fluidity, potentially hindering the insertion and pore-forming action of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively remove this compound from the cell, preventing it from reaching its target at a sufficient concentration.
-
Activation of Pro-Survival Signaling Pathways: Cells may upregulate signaling pathways that counteract the apoptotic or cell death signals induced by this compound.
Q3: What are the initial signs of developing this compound resistance in my cell culture?
The primary indicator of emerging resistance is a decreased sensitivity to this compound. This is typically observed as:
-
A gradual increase in the IC50 (half-maximal inhibitory concentration) value of this compound for the cell line.
-
A reduced rate of cell death or growth inhibition at previously effective concentrations of this compound.
-
Changes in cell morphology, where cells may appear healthier or continue to proliferate in the presence of the drug.
Troubleshooting Guide
Problem 1: Decreased Efficacy of this compound Over Time
Symptoms:
-
The concentration of this compound required to achieve the desired level of cell death has increased.
-
The cell population is recovering more quickly after treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Experimental Verification |
| Development of a resistant subpopulation | 1. Perform a dose-response curve to determine the new IC50 value. 2. Isolate single-cell clones to establish and characterize resistant cell lines. 3. Consider a higher initial dose of this compound for shorter periods if the goal is acute cytotoxicity. | Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot and store the stock solution at -80°C to minimize freeze-thaw cycles. 3. Protect the stock solution from light. | Compare the efficacy of the old and new stock solutions in a cytotoxicity assay. |
| Inconsistent cell culture conditions | 1. Ensure consistent cell density at the time of treatment. 2. Maintain a regular cell passage schedule and use cells within a consistent passage number range. 3. Verify the quality and consistency of the cell culture medium and supplements. | Monitor cell growth rates and morphology of untreated control cells. |
Problem 2: Complete Resistance to this compound
Symptoms:
-
Cells show little to no response even at high concentrations of this compound.
-
The IC50 value is significantly higher (>10-fold) than the parental cell line.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Experimental Verification |
| Altered membrane cholesterol content | 1. Analyze the cholesterol content of the resistant cell line compared to the parental line. 2. Consider combination therapy with agents that modulate cholesterol biosynthesis or membrane composition. | Filipin staining for cholesterol, Gas chromatography-mass spectrometry (GC-MS) for lipid analysis. |
| Overexpression of efflux pumps | 1. Use efflux pump inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound to see if sensitivity is restored. 2. Analyze the expression of common ABC transporters (e.g., MDR1, MRP1) at the mRNA and protein levels. | Efflux pump activity assay (e.g., using rhodamine 123 or calcein-AM), qPCR, Western blotting. |
| Upregulation of pro-survival pathways | 1. Investigate the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Use specific inhibitors of these pathways in combination with this compound. | Western blotting for phosphorylated proteins (e.g., p-Akt, p-ERK), Kinase activity assays. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and suspected this compound-resistant cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay
Objective: To assess the activity of efflux pumps, particularly P-glycoprotein (MDR1).
Materials:
-
Parental and this compound-resistant cells
-
Rhodamine 123 (stock solution in DMSO)
-
Efflux pump inhibitor (e.g., Verapamil)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and resuspend cells in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
For the inhibitor group, pre-incubate the cells with an efflux pump inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FITC channel) or visualize under a fluorescence microscope. Reduced fluorescence in the resistant cells compared to the parental cells suggests increased efflux pump activity.
Visualizations
References
- 1. The structure of this compound, a pentaene macrolide antitumor antibiotic. I. The structure of the carbon skeleton and the location of functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of this compound, a pentaene macrolide antitumor antibiotic. II. The location of the pentaene chromophore and of six isolated double bonds. The complete structure of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The polyene macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential experimental artifacts when working with Lienomycin
Technical Support Center: Lienomycin and Polyene Antibiotics
Disclaimer: Information on "this compound" is limited in publicly available scientific literature.[1][2][3][4][5] this compound is a polyene antibiotic, and this guide will use the well-characterized polyene antibiotic, Amphotericin B (AmB) , as a representative compound to discuss potential experimental artifacts, troubleshooting, and protocols.[6] The principles and challenges discussed are often applicable to other polyene antibiotics due to their shared mechanism of action and physicochemical properties.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for polyene antibiotics like Amphotericin B?
A1: The primary mechanism of action is the binding of the antibiotic to ergosterol, a key component of the fungal cell membrane.[9][10][11][12] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components like ions (K+, Na+, H+, Cl-), which ultimately results in fungal cell death.[10][12] Some studies also suggest that AmB can cause oxidative stress within the fungal cell.[10][11]
Q2: Why do polyene antibiotics exhibit toxicity in mammalian cells?
A2: Mammalian cell membranes contain cholesterol, which is structurally similar to ergosterol. Polyene antibiotics can also bind to cholesterol, albeit with a lower affinity, leading to the disruption of mammalian cell membranes and subsequent cytotoxicity.[10][11] This is the primary reason for the toxic side effects observed in clinical use and a crucial factor to consider in experimental design.[10][11]
Q3: What are the common challenges encountered when working with Amphotericin B in the lab?
A3: Common challenges include:
-
Low aqueous solubility: AmB is poorly soluble in water and physiological buffers, which can lead to precipitation and inconsistent results.[13][14][15][16][17]
-
Aggregation: AmB has a tendency to form aggregates in aqueous solutions, which can affect its activity and lead to artifacts.
-
Toxicity to mammalian cells: As mentioned, AmB can be toxic to the host cells being studied, making it crucial to determine the optimal concentration that is effective against fungi without causing excessive damage to the experimental cell line.[10][11]
-
Light sensitivity: Reconstituted solutions of AmB should be protected from light to maintain potency.[16]
Q4: How can I improve the solubility of Amphotericin B for my experiments?
A4: Amphotericin B is often formulated with deoxycholate to improve its solubility in aqueous solutions.[14][18] It is also soluble in organic solvents like DMSO and DMF.[14][17] For cell culture applications, it is typically prepared as a concentrated stock solution in an appropriate solvent and then diluted to the final working concentration in the culture medium.[14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in a cell-based assay | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure thorough mixing of cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate for experimental samples; fill them with sterile liquid to create a humidity barrier.[19] |
| Unexpectedly high cytotoxicity in control (uninfected) cells | Amphotericin B concentration is too high for the specific cell line. The cell line is particularly sensitive to AmB. | Perform a dose-response experiment to determine the maximum non-toxic concentration of AmB for your cell line. Consider using a less toxic, liposomal formulation of AmB if available. |
| Precipitation of Amphotericin B in the culture medium | Poor solubility of AmB at the working concentration. The solvent used for the stock solution is incompatible with the medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Inconsistent antifungal activity | Degradation of AmB stock solution. Fungal strain has developed resistance. | Store AmB stock solutions protected from light at -20°C or below for up to 6 months.[14] Test a fresh batch of AmB. Confirm the susceptibility of the fungal strain using a standard microdilution assay. |
| Contamination in cell culture | Fungal contamination is resistant to the used concentration of Amphotericin B. | The recommended concentration for fungal control in mammalian cell culture is 2.5 µg/mL.[20] If contamination persists, it may be necessary to discard the culture and start with a fresh, uncontaminated stock.[20] |
Quantitative Data Summary
Table 1: In Vitro Activity of Amphotericin B against Various Fungi
| Fungal Species | MIC Range (mcg/mL) |
| Histoplasma capsulatum | 0.03 - 1.0 |
| Coccidioides immitis | 0.03 - 1.0 |
| Candida species | 0.03 - 1.0 |
| Blastomyces dermatitidis | 0.03 - 1.0 |
| Cryptococcus neoformans | 0.03 - 1.0 |
| Aspergillus fumigatus | 0.03 - 1.0 |
Data sourced from DrugBank Online.[9]
Table 2: EC50 Values of Amphotericin B Formulations against Candida albicans Biofilms
| Formulation | EC50 (µg/mL) |
| MET-AmB | 1.176 |
| AmB alone | 29.09 |
MET-AmB is a nanoparticle formulation of Amphotericin B. Data sourced from a study on AmB polymer nanoparticles.[21]
Experimental Protocols
1. Preparation of Amphotericin B Stock Solution
-
Objective: To prepare a concentrated stock solution of Amphotericin B for use in cell culture experiments.
-
Materials:
-
Amphotericin B powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
-
-
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Amphotericin B powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, yellow liquid.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or below for up to 6 months.[14]
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Amphotericin B on a mammalian cell line.
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Amphotericin B stock solution
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Amphotericin B in complete culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B. Include a vehicle control (medium with the same concentration of DMSO as the highest AmB concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Visualizations
Caption: Mechanism of action of Amphotericin B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The structure of this compound, a pentaene macrolide antitumor antibiotic. II. The location of the pentaene chromophore and of six isolated double bonds. The complete structure of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C67H107NO18 | CID 23724566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The structure of this compound, a pentaene macrolide antitumor antibiotic. I. The structure of the carbon skeleton and the location of functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 7. GtR [gtr.ukri.org]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Amphotericin B - Wikipedia [en.wikipedia.org]
- 11. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 14. ulab360.com [ulab360.com]
- 15. DSpace [diposit.ub.edu]
- 16. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Inorganic Nanoparticles: Tools to Emphasize the Janus Face of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Improving the Reproducibility of Lienomycin-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving the pentaene macrolide antitumor antibiotic, Lienomycin. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to address common challenges and inconsistencies encountered in this compound research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of this compound in experimental settings.
1. What is this compound and what is its mechanism of action?
This compound is a polyene macrolide antibiotic with potent antitumor activity.[1] Its primary mechanism of action involves the induction of oxidative DNA damage and DNA alkylation.[2][3] This leads to DNA strand breaks, which trigger a cellular stress response, including the activation of the checkpoint kinase 2 (Chk2).[2][3] Ultimately, this cascade of events results in cell cycle arrest, primarily in the S-phase, and the induction of apoptosis (programmed cell death).[2][3]
2. How should this compound be stored?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
3. In what solvent should this compound be dissolved?
This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[4][5] For cell culture experiments, a concentrated stock solution in sterile DMSO is recommended. This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6][7]
4. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. In MiaPaCa human pancreatic cancer cells, the IC50 has been reported to be approximately 50 nM.[2][3] It is recommended to perform a dose-response experiment to determine the optimal IC50 for your specific cell line.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | - this compound has low aqueous solubility.- The final concentration of this compound is too high.- The final concentration of DMSO is too high, causing cellular stress. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration.- Perform a stepwise dilution of the DMSO stock in pre-warmed culture medium while vortexing to ensure rapid and thorough mixing.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[7]- Visually inspect the medium for any signs of precipitation after adding this compound. |
| High variability in cytotoxicity assay results. | - Inconsistent this compound concentration due to precipitation.- Uneven cell seeding.- Fluctuation in incubation times. | - Ensure complete solubilization of this compound before each experiment (see above).- Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density.- Standardize all incubation times precisely. |
| No or weak induction of apoptosis. | - this compound concentration is too low.- Insufficient incubation time.- The cell line is resistant to this compound-induced apoptosis. | - Perform a dose-response experiment to determine the optimal apoptotic-inducing concentration.- Conduct a time-course experiment to identify the optimal duration of this compound exposure.- Verify the apoptotic potential of your cell line with a known apoptosis-inducing agent as a positive control. |
| Difficulty in detecting Chk2 activation. | - Suboptimal antibody for Western blotting.- Insufficient this compound treatment to induce detectable phosphorylation.- Protein degradation during sample preparation. | - Validate the specificity of the phospho-Chk2 antibody using a positive control (e.g., cells treated with a known DNA damaging agent).- Optimize the concentration and duration of this compound treatment.- Use protease and phosphatase inhibitors in your lysis buffer to preserve protein phosphorylation. |
III. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on published research and standard laboratory practices.
A. Cell Viability Assay (MTT-based)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line (e.g., MiaPaCa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.[8]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
D. Western Blot for Chk2 Activation
This protocol detects the phosphorylation of Chk2 as a marker of its activation.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Chk2 and anti-total-Chk2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
IV. Data Presentation
Summarized quantitative data from this compound experiments are presented below for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MiaPaCa | Pancreatic Cancer | 50 | [2][3] |
| Additional cell lines to be added as data becomes available. |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. | Duration (hrs) | % G0/G1 | % S | % G2/M | Reference |
| MiaPaCa | 50 nM | 24 | Data not available | Increased | Data not available | [2][3] |
| Additional data to be added as it becomes available. |
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound research.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for a this compound cytotoxicity assay.
Caption: Logical relationships in Annexin V/PI apoptosis analysis.
References
- 1. The structure of this compound, a pentaene macrolide antitumor antibiotic. II. The location of the pentaene chromophore and of six isolated double bonds. The complete structure of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular response and molecular mechanism of antitumor activity by leinamycin in MiaPaCa human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Optimizing Lienomycin Exposure: A Technical Guide to Achieving Apoptotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Lienomycin exposure time to achieve a robust apoptotic response in experimental settings. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound, a pentaene macrolide antitumor antibiotic, induces apoptosis primarily through the generation of oxidative DNA damage and DNA alkylation. This leads to the formation of DNA strand breaks, which triggers a cellular DNA damage response. A key mediator in this pathway is the activation of Checkpoint Kinase 2 (Chk2), which orchestrates cell cycle arrest and initiates the apoptotic cascade.
Q2: What is a typical starting concentration and exposure time for inducing apoptosis with this compound?
A2: Based on studies in human pancreatic cancer cell lines (MiaPaCa), a starting point for concentration is the IC50 value, which has been determined to be approximately 50 nM. For initial time-course experiments, it is recommended to assess apoptosis at 24, 48, and 72 hours of exposure to establish an optimal window for your specific cell line and experimental conditions.
Q3: How does this compound affect the cell cycle?
A3: this compound treatment has been shown to cause an initial arrest in the S phase of the cell cycle. With prolonged exposure or increased concentration, there is a notable increase in the sub-G1 population, which is a hallmark of apoptotic cells with fragmented DNA.
Q4: Should I be concerned about this compound inducing necrosis instead of apoptosis?
A4: At higher concentrations or with very prolonged exposure, it is possible for this compound to induce necrosis. It is crucial to perform a dose-response and time-course experiment to identify the optimal conditions that maximize apoptosis while minimizing necrosis. Assays like Annexin V/Propidium Iodide (PI) staining can effectively distinguish between these two forms of cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of apoptotic cells | - this compound concentration is too low.- Exposure time is too short.- Cell line is resistant to this compound.- Inactivation of this compound in the culture medium. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 500 nM).- Extend the exposure time (e.g., up to 72 or 96 hours), monitoring at intermediate time points.- Verify the IC50 of this compound in your specific cell line using a cell viability assay (e.g., MTT, MTS).- Prepare fresh this compound solutions for each experiment and consider the stability of the compound in your culture medium. |
| High percentage of necrotic cells (Annexin V+/PI+) | - this compound concentration is too high.- Prolonged exposure leading to secondary necrosis. | - Reduce the concentration of this compound.- Perform a time-course experiment to identify an earlier time point where apoptosis is prevalent and secondary necrosis is minimal. |
| High variability between replicates | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Mix the culture plate gently after adding this compound to ensure even distribution.- Use calibrated pipettes and consistent pipetting techniques. |
| No activation of downstream apoptotic markers (e.g., cleaved caspases) | - The apoptotic pathway in your cell line may be caspase-independent.- The time point of analysis is not optimal for detecting the activation of specific caspases.- The antibody used for Western blotting is not specific or effective. | - Investigate other markers of apoptosis (e.g., PARP cleavage, cytochrome c release).- Perform a detailed time-course experiment and analyze caspase activation at multiple early and late time points.- Validate your antibodies using positive controls for apoptosis. |
Experimental Protocols
Determining the Optimal Concentration and Exposure Time for Apoptosis Induction
This protocol outlines a typical workflow for identifying the ideal this compound concentration and incubation time to induce apoptosis in a target cell line.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and collect the wash.
-
Trypsinize the adherent cells and add them to the same centrifuge tube.
-
For suspension cells, simply collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for Detection of Apoptotic Markers
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Chk2, anti-phospho-Chk2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected dose- and time-dependent effects of this compound on apoptosis. Researchers should generate their own data following the provided protocols.
Table 1: Effect of this compound Concentration on Apoptosis in MiaPaCa Cells at 48 Hours
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 10 | 8.7 ± 1.2 | 3.1 ± 0.6 | 11.8 ± 1.8 |
| 50 | 25.4 ± 2.1 | 10.2 ± 1.5 | 35.6 ± 3.6 |
| 100 | 38.1 ± 3.5 | 18.5 ± 2.0 | 56.6 ± 5.5 |
| 250 | 20.3 ± 2.8 | 45.7 ± 4.1 | 66.0 ± 6.9 |
Table 2: Time-Course of Apoptosis Induction with 50 nM this compound in MiaPaCa Cells
| Exposure Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.1 ± 0.4 | 1.5 ± 0.2 | 3.6 ± 0.6 |
| 24 | 15.6 ± 1.8 | 5.4 ± 0.9 | 21.0 ± 2.7 |
| 48 | 25.4 ± 2.1 | 10.2 ± 1.5 | 35.6 ± 3.6 |
| 72 | 18.2 ± 2.5 | 30.8 ± 3.2 | 49.0 ± 5.7 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, initiated by DNA damage and mediated by Chk2.
Best practices for handling and storing Lienomycin to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Lienomycin to maintain its potency. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a pentaene macrolide antitumor antibiotic.[1] Like other polyene macrolides, its structure consists of a large macrolactone ring with multiple conjugated double bonds and hydroxyl groups.[2][3][4] This structure is responsible for its biological activity but also contributes to its inherent instability.
Q2: What are the general recommendations for storing solid this compound?
To ensure the long-term potency of solid (lyophilized) this compound, it is crucial to protect it from light, moisture, and heat. The powdered form is more stable than solutions.[4]
Q3: How should I prepare stock solutions of this compound?
It is recommended to use high-purity, anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare this compound stock solutions. Due to the poor water solubility of polyene macrolides, these organic solvents are preferred.[4] To minimize degradation, prepare solutions fresh before use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the primary factors that can cause this compound to lose potency?
This compound, as a polyene macrolide, is susceptible to degradation from several factors:
-
Light Exposure: The conjugated polyene chain in this compound is sensitive to photodegradation.[5][6][7]
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
pH: Extreme pH conditions, both acidic and alkaline, can lead to the hydrolysis and inactivation of the molecule.[4]
-
Oxidation: The polyene system is prone to oxidation, which disrupts the conjugated double bond system and leads to a loss of activity.[8][9]
-
Moisture: The presence of water can facilitate hydrolysis, especially for reconstituted solutions.
Storage and Handling Guidelines
Proper handling and storage are paramount for maintaining the biological activity of this compound.
Storage Conditions for Solid this compound
| Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[1] | Minimizes thermal degradation. |
| Light | Store in the dark, for example, in an amber vial or a container wrapped in aluminum foil.[1] | Prevents photodegradation of the light-sensitive polyene structure. |
| Moisture | Keep in a tightly sealed container in a desiccator or a dry environment. | Prevents hydrolysis. |
Handling of this compound Solutions
-
Preparation: Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Solvents: Use anhydrous, high-purity solvents for reconstitution.
-
Light Protection: Work with this compound solutions in a dimly lit area or use amber-colored labware.
-
Temperature: Keep solutions on ice during experimental procedures whenever possible.
-
Storage of Solutions: If short-term storage is unavoidable, store aliquots at 0 - 4°C for a few days or at -20°C for longer periods, always protected from light.[1] However, fresh preparation is always recommended.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify the age and storage conditions of your this compound stock. If degradation is suspected, use a fresh vial or a newly prepared stock solution. Always store stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Solution: Ensure that the pH and temperature of your experimental buffers are within a stable range for this compound (generally neutral pH). Avoid prolonged incubation times at elevated temperatures.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Some components in complex cell culture media can potentially interact with and inactivate this compound. If possible, perform initial experiments in simpler buffer systems to confirm activity before moving to complex media.
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Possible Cause 1: Poor Aqueous Solubility.
-
Solution: this compound, like other polyene macrolides, has low water solubility.[4] When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly while vortexing the buffer to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept as low as possible while maintaining solubility.
-
-
Possible Cause 2: Aggregation.
-
Solution: Polyene macrolides can self-aggregate in aqueous solutions.[10] Working at lower concentrations may help to mitigate this. Sonication of the final diluted solution can sometimes help to break up aggregates.
-
Issue 3: Discoloration of this compound solutions.
-
Possible Cause: Degradation.
-
Solution: A change in the color of a this compound solution, often a fading of its characteristic yellow hue, can be an indicator of degradation of the polyene chromophore. Discard any discolored solutions and prepare a fresh stock.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyene macrolide antibiotics and their applications in human therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Comparing the photodegradation of typical antibiotics in ice and in water: Degradation kinetics, mechanisms, and effects of dissolved substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in photodegradation of antibiotic residues in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asjp.cerist.dz [asjp.cerist.dz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence study of the macrolide pentaene antibiotic filipin in aqueous solution and in a model system of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Efficacy of Lienomycin: A Comparative Guide for a Novel Pancreatic Cancer Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antitumor activity of the natural product Lienomycin in a novel pancreatic cancer model. It offers a comparative analysis with current standard-of-care chemotherapies, detailed experimental protocols for key assays, and a mechanistic overview of the relevant signaling pathways.
Executive Summary
This compound is a potent antitumor antibiotic that functions as a DNA-damaging agent. Its mechanism of action involves the alkylation of DNA and the generation of reactive oxygen species (ROS), leading to DNA strand breaks, cell cycle arrest, and apoptosis.[1][2] While preclinical data demonstrates its high cytotoxicity, with IC50 values in the low nanomolar range, specific quantitative data on its efficacy in a variety of cancer cell lines and in vivo models is not widely available in publicly accessible literature.[1] This guide outlines the necessary steps to validate its therapeutic potential in a patient-derived xenograft (PDX) model of pancreatic cancer, comparing its performance against the clinically relevant chemotherapeutic regimens FOLFIRINOX and gemcitabine with nab-paclitaxel.
Comparative Analysis of Antitumor Agents
To objectively evaluate the efficacy of this compound, its performance should be benchmarked against established treatments for pancreatic cancer. This section provides available in vitro and in vivo data for the comparator agents.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for the comparator agents in various pancreatic ductal adenocarcinoma (PDAC) cell lines.
| Cell Line | Gemcitabine IC50 | Nab-paclitaxel IC50 | FOLFIRINOX GI50 |
| AsPC-1 | 23.9 µM | 4.9 µM | - |
| BxPC-3 | 830 nM | 243 nM | - |
| MIA PaCa-2 | 494 nM | - | - |
| Panc-1 | 9.5 µM | - | - |
| PANC 03.27 | - | - | 0.71 mM |
| PANC 04.03 | - | - | 1.33 mM |
In Vivo Efficacy
Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, offer a more clinically relevant assessment of antitumor efficacy. The following table presents available in vivo data for the comparator agents in pancreatic cancer models.
| Treatment | Cancer Model | Efficacy Metric | Result |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma Xenograft | Net Tumor Growth Inhibition | 67% |
| Nab-paclitaxel | Pancreatic Ductal Adenocarcinoma Xenograft | Net Tumor Growth Inhibition | 72% |
| FOLFIRINOX | Orthotopic Pancreatic Cancer Murine Model | Tumor Volume Reduction vs. Control | Significant reduction (p=0.0015) |
Note: Specific, quantitative in vivo efficacy data for this compound, such as percentage of tumor growth inhibition in a defined pancreatic cancer model, is not currently available in the public domain.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key validation experiments are provided below.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the staining of total cellular protein.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound and comparator drugs
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and the comparator drugs. Include a vehicle-only control.
-
After the desired incubation period (e.g., 72 hours), gently add cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.
-
Air dry the plates completely.
-
Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 540 nm using a microplate reader.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in 96-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
TdT reaction buffer and enzyme
-
Fluorescently labeled dUTP
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound or comparator drugs as for the SRB assay.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Wash with PBS.
-
Incubate the cells with the TdT reaction mix, including the fluorescently labeled dUTP, in a humidified chamber at 37°C for 60 minutes.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models are established by implanting fresh tumor tissue from a patient into immunodeficient mice, providing a robust platform for evaluating therapeutic efficacy.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Freshly obtained pancreatic tumor tissue from a patient
-
Sterile surgical instruments
-
Matrigel (optional)
-
This compound and comparator drugs formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Obtain fresh, sterile pancreatic tumor tissue from a consenting patient.
-
Mechanically dissociate the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize an immunodeficient mouse.
-
Surgically implant a tumor fragment subcutaneously into the flank of the mouse. The fragment can be mixed with Matrigel to support initial growth.
-
Monitor the mice for tumor engraftment and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, comparator drugs, or vehicle control according to a predetermined dosing schedule and route of administration.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis, TUNEL staining).
Mechanistic Insights and Visualizations
Understanding the mechanism of action of this compound is crucial for its rational development. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for its validation.
This compound-Induced DNA Damage Response
This compound's antitumor activity stems from its ability to induce DNA damage, which in turn activates cellular stress response pathways.
Caption: this compound's mechanism of action.
Experimental Workflow for Validating this compound's Antitumor Activity
A structured workflow is essential for the systematic evaluation of a novel antitumor agent.
Caption: Workflow for this compound validation.
Conclusion
This compound presents a promising profile as a potent DNA-damaging agent with potential for development as an anticancer therapeutic. However, a rigorous and systematic validation in clinically relevant models is imperative. This guide provides the necessary framework, including comparative data on standard-of-care agents, detailed experimental protocols, and a clear visualization of its mechanism of action, to facilitate the comprehensive evaluation of this compound's antitumor activity in a novel pancreatic cancer model. The successful completion of these studies will be a critical step in determining the future clinical trajectory of this natural product.
References
A Comparative Analysis of the Mechanisms of Action: Lienomycin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent antitumor antibiotics: Lienomycin and Doxorubicin. By presenting experimental data, detailed protocols, and visual representations of their molecular interactions, this document aims to be a valuable resource for researchers in oncology and pharmacology.
Core Mechanisms of Action: A Head-to-Head Comparison
This compound and Doxorubicin, while both exhibiting significant cytotoxic effects against cancer cells, operate through distinct yet partially overlapping mechanisms. Doxorubicin, a well-characterized anthracycline antibiotic, is a cornerstone of chemotherapy regimens. In contrast, this compound is a structurally unique natural product with a more recently elucidated mechanism of action.
Doxorubicin exerts its anticancer effects through a multi-pronged approach:
-
DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of enzymes required for DNA replication and transcription, leading to a halt in these critical cellular processes.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. By trapping the enzyme in its cleavage-competent state, Doxorubicin leads to the accumulation of double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This surge in ROS induces oxidative stress, causing damage to cellular components including DNA, lipids, and proteins.
This compound , on the other hand, employs a unique chemical mechanism centered on its distinctive 1,3-dioxo-1,2-dithiolane moiety:
-
Reductive Activation and DNA Alkylation: In the presence of cellular thiols, the dithiolane ring of this compound is reductively cleaved. This initiates a cascade of reactions culminating in the formation of a highly reactive episulfonium ion. This electrophilic intermediate then alkylates DNA, primarily at the N7 position of guanine residues.
-
DNA Damage and Apoptosis: The resulting DNA adducts are unstable and can lead to depurination, creating apurinic/apyrimidinic (AP) sites and subsequent single- and double-strand DNA breaks. This DNA damage triggers a cellular response that includes cell cycle arrest in the S phase and the induction of apoptosis.
-
Oxidative DNA Damage: Beyond alkylation, this compound has also been shown to cause oxidative DNA damage, contributing to its overall cytotoxicity.
A key distinction lies in their primary mode of DNA interaction. Doxorubicin physically intercalates into the DNA helix, while this compound covalently modifies the DNA through alkylation. Both, however, culminate in the generation of DNA strand breaks and the induction of apoptotic cell death.
Quantitative Cytotoxicity Data
Direct comparative studies providing IC50 values for this compound and Doxorubicin in the same cancer cell lines under identical experimental conditions are limited in the publicly available literature. However, data from separate studies can provide an approximation of their relative potencies.
| Drug | Cell Line | IC50 | Reference |
| This compound | MiaPaCa (Pancreatic) | 50 nM | |
| Doxorubicin | L3.6 (Pancreatic) | 22 µM | |
| Doxorubicin | MiaPaCa-2 (Pancreatic) | ~1.145 µg/mL (~2 µM) | |
| Doxorubicin | DU-145 (Prostate) | 41.2 ng/mL (~75 nM) | |
| Doxorubicin | SK-BR-3 (Breast) | 9.1 ng/mL (~16 nM) |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, such as incubation time and cell density. The provided data suggests that this compound exhibits potent cytotoxicity in the nanomolar range, comparable to or even exceeding that of Doxorubicin in certain cell lines.
Signaling Pathways
The cytotoxic effects of both drugs are mediated through the activation and modulation of various intracellular signaling pathways.
Doxorubicin-Activated Pathways:
-
p53 Pathway: DNA damage induced by Doxorubicin is a potent activator of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
-
Notch Signaling Pathway: Doxorubicin has been shown to have a concentration-dependent effect on the Notch signaling pathway in osteosarcoma cells. At lower, cytostatic concentrations, it can activate the pathway, while at higher, toxic doses, it leads to its inhibition.
-
Nrf2 Pathway: The oxidative stress induced by Doxorubicin can activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response. However, sustained Nrf2 activation can also contribute to chemoresistance.
This compound-Activated Pathways:
-
Chk2 Pathway: The formation of DNA double-strand breaks by this compound leads to the activation of the checkpoint kinase Chk2. Activated Chk2 is a critical transducer of the DNA damage signal, leading to cell cycle arrest and apoptosis.
The signaling pathways activated by Doxorubicin appear to be more diverse, reflecting its multiple mechanisms of action. This compound's known pathway activation is more directly linked to the DNA damage response.
Visualizing the Mechanisms of Action
To facilitate a clearer understanding of the distinct and convergent pathways of this compound and Doxorubicin, the following diagrams have been generated using the DOT language.
Unraveling the Structure-Activity Relationship of Lienomycin: A Comparative Guide for Researchers
A deep dive into the cytotoxic powerhouse, Lienomycin, and its synthetic analogues reveals key structural determinants for its potent anticancer activity. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel cancer therapeutics.
This compound, a novel antitumor antibiotic, has garnered significant attention in the scientific community for its potent cytotoxic effects against a range of cancer cell lines. Its unique chemical architecture, particularly the presence of a 1,3-dioxo-1,2-dithiolane moiety, is central to its mechanism of action, which involves the alkylation of DNA, ultimately leading to cell death. This guide explores the intricate relationship between the structure of this compound and its biological activity by comparing it with its synthetic analogues.
Comparative Cytotoxicity of this compound and its Analogues
The development of synthetic analogues of this compound has been instrumental in elucidating the specific structural features essential for its cytotoxicity. Modifications to the this compound scaffold have allowed researchers to probe the contribution of different functional groups to its anticancer properties. The following table summarizes the in vitro cytotoxicity of this compound and its key synthetic analogue, 8,4'-dideshydroxy-Lienomycin, against various human cancer cell lines.
| Compound | Cell Line | EC50 (nM)[1] |
| This compound | A549 (Lung) | 15.3 |
| HCT116 (Colon) | 8.21 | |
| MDA-MB-231 (Breast) | 22.4 | |
| PC-3 (Prostate) | 275 | |
| 8,4'-dideshydroxy-Lienomycin | A549 (Lung) | 18.7 |
| HCT116 (Colon) | 9.85 | |
| MDA-MB-231 (Breast) | 25.1 | |
| PC-3 (Prostate) | 310 |
The data reveals that 8,4'-dideshydroxy-Lienomycin exhibits comparable cytotoxicity to the parent compound, this compound.[1] This suggests that the hydroxyl groups at the C-8 and C-4' positions are not essential for its potent antitumor activity. The key to its biological action lies in the unusual 1,3-dioxo-1,2-dithiolane moiety, which is responsible for DNA alkylation.[1] Further studies have shown that analogues lacking this critical functional group exhibit significantly diminished cytotoxic activity. Moreover, the lipophilicity of the analogues has been identified as a contributing factor, with more lipophilic derivatives demonstrating enhanced activity.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are provided below.
Synthesis of 8,4'-dideshydroxy-Lienomycin
The synthesis of 8,4'-dideshydroxy-Lienomycin is a multi-step process that starts from this compound E1, a precursor that lacks the 1,3-dioxo-1,2-dithiolane moiety. The key steps involve the introduction of this essential functional group. A detailed protocol can be found in the supplementary information of the referenced publication.
Cell Culture and Cytotoxicity Assays
The cytotoxicity of this compound and its analogues is typically evaluated using standard cell viability assays, such as the MTT or alamarBlue assay.
General Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined by plotting the cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the alkylation of DNA. This process is initiated by the reductive activation of the 1,3-dioxo-1,2-dithiolane ring by intracellular thiols, leading to the formation of a reactive episulfonium ion. This ion then alkylates the N7 position of guanine residues in DNA, preferentially at 5'-GG and 5'-GT sequences, causing DNA damage.
This DNA damage triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway, which can ultimately lead to programmed cell death, or apoptosis.
Caption: Reductive activation of this compound leading to DNA alkylation.
The DNA damage induced by this compound activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are key sensors of DNA double-strand and single-strand breaks, respectively. This activation initiates a signaling cascade involving the phosphorylation of downstream checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger apoptosis.
Caption: The ATM/Chk2 pathway in response to this compound-induced DNA damage.
The apoptotic pathway induced by p53 often involves the intrinsic or mitochondrial pathway. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which are the ultimate effectors of apoptosis, dismantling the cell from within.
Caption: The intrinsic apoptotic pathway activated by p53.
Recent research has also identified the RNA-binding protein PNO1 as a novel target of this compound in breast cancer cells. Inhibition of PNO1 disrupts ribosome biogenesis, leading to cellular stress and contributing to the cytotoxic effects of this compound. This finding opens up new avenues for understanding the multifaceted mechanism of this potent antitumor agent.
References
Head-to-Head Comparison: Lienomycin vs. Paclitaxel in Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the emergence of drug resistance remains a formidable challenge, necessitating the exploration of novel therapeutic agents with distinct mechanisms of action. This guide provides a head-to-head comparison of Lienomycin, a potent antitumor antibiotic, and Paclitaxel, a widely used microtubule stabilizer, with a focus on their potential application in resistant cancer cell populations. While direct comparative studies in the same resistant cell lines are currently unavailable in the public domain, this analysis synthesizes existing data to offer a comprehensive overview of their individual characteristics, mechanisms of action, and cytotoxic profiles.
Executive Summary
This compound and Paclitaxel represent two distinct classes of anticancer agents with fundamentally different mechanisms of action. Paclitaxel, a cornerstone of chemotherapy, targets microtubule dynamics, leading to mitotic arrest. However, its efficacy is often limited by resistance mechanisms such as drug efflux pumps and tubulin mutations. This compound, on the other hand, exerts its cytotoxic effects through DNA alkylation and the generation of reactive oxygen species (ROS), a mechanism that has shown promise in overcoming resistance to other chemotherapeutic agents. This guide will delve into the available data for each compound, presenting their cytotoxic activity and mechanistic pathways.
Mechanism of Action
The distinct mechanisms of this compound and Paclitaxel are central to their potential roles in treating resistant cancers.
This compound: This natural product functions as a potent DNA damaging agent. Its mechanism involves:
-
DNA Alkylation: this compound directly alkylates DNA, forming adducts that interfere with DNA replication and transcription.
-
Reactive Oxygen Species (ROS) Generation: The activation of this compound within the cell leads to the production of ROS, which induces oxidative stress and further contributes to DNA damage through single and double-strand breaks.
This dual mechanism of DNA damage suggests that this compound could be effective against tumors that have developed resistance to agents targeting other cellular processes.
Paclitaxel: As a member of the taxane family, Paclitaxel's primary mechanism involves:
-
Microtubule Stabilization: Paclitaxel binds to β-tubulin, a key component of microtubules, preventing their depolymerization. This stabilization disrupts the normal dynamic instability of microtubules required for cell division.
-
Mitotic Arrest: The stabilization of the mitotic spindle leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.
Resistance to Paclitaxel often arises from alterations in tubulin structure, overexpression of drug efflux pumps that remove the drug from the cell, and defects in apoptotic pathways.
Comparative Cytotoxicity
Direct comparative IC50 values for this compound and Paclitaxel in the same resistant cell lines are not available in published literature. The following tables summarize the available data from separate studies to provide a general sense of their potency. It is crucial to note that these values are not directly comparable due to variations in experimental conditions and cell lines used.
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MiaPaCa | Pancreatic Carcinoma | 50 |
Data sourced from a study on the cellular response to this compound.
Table 2: Reported IC50 Values for Paclitaxel in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (nM) |
| PC-3 | Prostate Cancer | Sensitive | 5.16 |
| PC-3-TxR | Prostate Cancer | Paclitaxel-Resistant | 56.39 |
| DU145 | Prostate Cancer | Sensitive | 5.15 |
| DU145-TxR | Prostate Cancer | Paclitaxel-Resistant | >100 |
| A2780 | Ovarian Cancer | Sensitive | 299.7 |
| A2780/PTX | Ovarian Cancer | Paclitaxel-Resistant | 1574 |
Data compiled from various studies on Paclitaxel resistance.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of this compound and Paclitaxel, as well as a general workflow for assessing cytotoxicity.
References
Validating the Role of ROS in Lienomycin-Induced Cell Death: A Comparative Guide
An objective comparison of Lienomycin E1's performance with and without modulation of cellular Reactive Oxygen Species (ROS), supported by experimental data, validating its mechanism as a ROS-activated anticancer prodrug.
This guide provides a detailed comparison of the cytotoxic effects of this compound E1 (LNM E1), an analog of the potent antitumor antibiotic this compound. Experimental evidence demonstrates that LNM E1's mechanism of action is fundamentally dependent on cellular Reactive Oxygen Species (ROS), positioning it as a promising prodrug for targeting cancer cells, which often exhibit elevated oxidative stress compared to normal cells.
The data presented herein is derived from studies on human prostate cancer cell lines, DU-145 and LNCaP, and compares the efficacy of LNM E1 under varying ROS conditions. We will explore the core logical relationship: if LNM E1 requires ROS for its anticancer activity, then its cytotoxicity should be enhanced in the presence of ROS inducers and diminished by ROS scavengers.
Data Presentation: Comparative Cytotoxicity and ROS Levels
The following tables summarize the quantitative data on intracellular ROS levels and the corresponding cytotoxic activity of this compound E1.
Table 1: Intracellular ROS Levels in Prostate Cells
This table presents the relative levels of ROS in normal human prostate epithelial cells (HPEC) and two prostate cancer cell lines (LNCaP and DU-145). It also shows the effect of various chemical agents on these ROS levels. The data clearly indicates that cancer cell lines have higher basal ROS levels than normal cells and that these levels can be further manipulated experimentally.
| Cell Line | Treatment | Agent Concentration | Relative ROS Level (DCF Fluorescent Units) |
| HPEC | Vehicle Control | - | 1.0 |
| LNCaP | Vehicle Control | - | 2.5 |
| DU-145 | Vehicle Control | - | 1.8 |
| LNCaP | R1881 (Androgen Analog) | 1 nM | 4.8 |
| LNCaP | R1881 + Vitamin E (Antioxidant) | 1 nM + 15 µM | 2.6 |
| LNCaP | BE-3-3-3 (Polyamine Analog) | 0.1 µM | 4.2 |
| LNCaP | BE-3-3-3 + MDL 72527 (Polyamine Oxidase Inhibitor) | 0.1 µM + 25 µM | 2.7 |
| DU-145 | BE-3-3-3 (Polyamine Analog) | 0.1 µM | 2.9 |
| DU-145 | BE-3-3-3 + MDL 72527 (Polyamine Oxidase Inhibitor) | 0.1 µM + 25 µM | 1.9 |
Data adapted from Huang et al., PNAS, 2015. ROS levels were estimated by the DCFH oxidation assay.
Table 2: Comparative Cytotoxicity of this compound E1 (LNM E1)
This table showcases the growth inhibitory activity (IC₅₀) of LNM E1 on prostate cancer cells. The data demonstrates a direct correlation between intracellular ROS levels and the cytotoxic potency of LNM E1. The compound is significantly more effective when ROS levels are elevated and its activity is completely nullified in the presence of ROS inhibitors.
| Cell Line | Treatment Condition | LNM E1 IC₅₀ (µM) | Conclusion |
| DU-145 | Basal ROS Levels | > 50 | Ineffective at basal ROS |
| Increased ROS (with 0.1 µM BE-3-3-3) | ~1 | Highly effective with induced ROS | |
| Increased ROS + ROS Inhibitor (with BE-3-3-3 + 25 µM MDL 72527) | > 50 | Activity abrogated by ROS inhibition | |
| LNCaP | Basal ROS Levels | > 50 | Ineffective at basal ROS |
| Increased ROS (with 1 nM R1881) | ~4 | Effective with induced ROS | |
| Increased ROS + ROS Scavenger (with R1881 + 15 µM Vitamin E) | > 50 | Activity abrogated by ROS scavenger | |
| Increased ROS (with 0.1 µM BE-3-3-3) | ~2 | Highly effective with induced ROS | |
| Increased ROS + ROS Inhibitor (with BE-3-3-3 + 25 µM MDL 72527) | > 50 | Activity abrogated by ROS inhibition |
Data adapted from Huang et al., PNAS, 2015. Growth inhibitory activity was determined by measuring DNA levels.
Mandatory Visualization
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Proposed mechanism of this compound E1 activation.
Caption: Experimental workflow for validating ROS-dependent cytotoxicity.
Caption: Logical framework for the role of ROS in this compound E1 activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the methods used to generate the supporting data.
Cytotoxicity Assay (Growth Inhibition)
This protocol is used to determine the concentration of LNM E1 that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate human prostate cancer cells (DU-145 or LNCaP) in 96-well plates at a density of 5,000 cells per well in the appropriate culture medium. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound E1 in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment:
-
For basal ROS conditions, replace the medium with fresh medium containing various concentrations of LNM E1.
-
For modulated ROS conditions, pre-treat cells with ROS inducers (e.g., 0.1 µM BE-3-3-3) or a combination of inducers and inhibitors (e.g., 0.1 µM BE-3-3-3 + 25 µM MDL 72527) for a specified period before adding the LNM E1 dilutions.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement:
-
After incubation, carefully remove the medium.
-
Fix the cells with 10% trichloroacetic acid and incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control cells to determine the percentage of cell growth. Calculate the IC₅₀ values using non-linear regression analysis.
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol measures the relative levels of intracellular ROS using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding: Plate cells (HPEC, LNCaP, or DU-145) in 24-well plates and grow to approximately 80% confluency.
-
Treatment (for ROS modulation): If applicable, treat cells with ROS-modulating agents (e.g., R1881, Vitamin E) for the desired duration.
-
Probe Loading:
-
Wash the cells twice with warm, serum-free medium.
-
Add medium containing 10 µM DCFH-DA to each well.
-
Incubate the plates for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Normalization:
-
After reading the fluorescence, lyse the cells in the same wells.
-
Measure the total protein concentration of the cell lysate using a standard protein assay (e.g., Bradford assay).
-
Normalize the fluorescence intensity values to the protein concentration to account for any differences in cell number. The final result is expressed as DCF fluorescent units.
-
A Researcher's Guide to Comparative Analysis of Gene Expression Profiles Following Lienomycin Treatment
Introduction
Lienomycin is a potent antitumor antibiotic that exhibits significant cytotoxicity against various cancer cell lines. Understanding its impact on global gene expression is crucial for elucidating its mechanism of action, identifying potential biomarkers for drug sensitivity, and discovering novel therapeutic applications. This guide provides a comprehensive framework for conducting a comparative analysis of gene expression profiles in cancer cells following this compound treatment. While specific, publicly available high-throughput gene expression data for this compound is limited, this guide outlines the experimental and analytical workflow, using its known mechanism of action as a basis for a hypothetical study. The methodologies described herein are applicable to the study of other novel therapeutic compounds.
This compound's primary mechanism of action involves causing DNA damage through two distinct processes: oxidative DNA damage and DNA alkylation.[1][2] This leads to the activation of cellular stress responses, cell cycle arrest, and ultimately, apoptosis.[1] The cellular response to such DNA damage is a complex process involving numerous signaling pathways and changes in the expression of a multitude of genes.
Data Presentation: Summarizing Quantitative Gene Expression Data
A crucial step in analyzing gene expression data is to present the quantitative results in a clear and concise manner. A well-structured table allows for easy comparison of gene expression changes between different treatment conditions. Below is a template for summarizing hypothetical RNA-sequencing (RNA-seq) data from a human pancreatic cancer cell line (e.g., MiaPaCa) treated with this compound, compared to a vehicle control and another DNA-damaging anticancer agent, Doxorubicin.
Table 1: Hypothetical Differential Gene Expression in MiaPaCa Cells
| Gene Symbol | This compound vs. Control (Log2 Fold Change) | Doxorubicin vs. Control (Log2 Fold Change) | p-value (this compound) | Gene Function |
| CDKN1A | 2.5 | 2.1 | < 0.01 | Cyclin-dependent kinase inhibitor 1A (p21), cell cycle arrest |
| GADD45A | 2.1 | 1.8 | < 0.01 | Growth arrest and DNA-damage-inducible alpha |
| BAX | 1.8 | 1.5 | < 0.01 | BCL2-associated X protein, apoptosis regulator |
| TP53 | 1.5 | 1.2 | < 0.05 | Tumor protein p53, transcription factor, tumor suppressor |
| ATM | 1.2 | 1.0 | < 0.05 | ATM serine/threonine kinase, DNA damage sensor |
| ATR | 1.1 | 0.9 | < 0.05 | ATR serine/threonine kinase, DNA damage sensor |
| CHEK2 | 1.6 | 1.3 | < 0.01 | Checkpoint kinase 2, cell cycle checkpoint regulator |
| CCND1 | -1.5 | -1.2 | < 0.01 | Cyclin D1, positive regulator of cell cycle progression |
| BCL2 | -1.2 | -1.0 | < 0.05 | B-cell lymphoma 2, anti-apoptotic protein |
Experimental Protocols
The following is a generalized protocol for an RNA-seq experiment designed to generate the type of data presented in Table 1.
1. Cell Culture and Treatment
-
Cell Line: Human pancreatic cancer cell line, MiaPaCa.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing this compound (e.g., at its IC50 concentration of 50 nM), Doxorubicin (as a positive control for a DNA-damaging agent), or a vehicle control (e.g., DMSO).[1]
-
Time Course: Cells are incubated for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
2. RNA Extraction
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA with a RIN (RNA Integrity Number) value greater than 8.[3]
3. Library Preparation and Sequencing
-
Library Preparation: An RNA-seq library is prepared from the total RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample for differential gene expression analysis (typically 20-30 million reads per sample).[4]
4. Data Analysis
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Differential gene expression between the treatment groups and the control is determined using statistical packages like DESeq2 or edgeR in R.[5][6] Genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1) are identified.
-
Functional Analysis: The list of differentially expressed genes is then used for downstream functional analysis, such as gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA), to identify the biological processes and signaling pathways affected by the drug treatment.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative gene expression analysis.
Hypothetical Signaling Pathway Affected by this compound
Based on its known mechanism of causing DNA damage, this compound is expected to activate the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified version of this pathway.
Comparative Analysis with Alternatives
A comparative transcriptomic analysis can reveal both common and unique mechanisms of action between different drugs.[8] For instance, when comparing the gene expression profile of this compound to that of Doxorubicin, another DNA-damaging agent, one would expect to see an overlap in the upregulation of genes involved in the DNA damage response, cell cycle arrest, and apoptosis, such as TP53, CDKN1A, and BAX.
However, differences in the gene expression signatures can provide insights into the unique properties of each drug. For example, this compound's distinct chemical structure and its dual mechanism of inducing both oxidative stress and DNA alkylation might lead to the differential regulation of genes involved in specific DNA repair pathways (e.g., base excision repair for oxidative damage vs. nucleotide excision repair for bulky adducts) or antioxidant responses. Identifying genes that are uniquely regulated by this compound could uncover novel off-target effects or secondary mechanisms of action that contribute to its potent anticancer activity. Such findings are invaluable for rational drug design and the development of combination therapies.
References
- 1. Cellular response and molecular mechanism of antitumor activity by leinamycin in MiaPaCa human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alitheagenomics.com [alitheagenomics.com]
- 4. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 5. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Expression Analysis Pipeline - Docs [docs.flow.bio]
- 7. A Transcriptome- and Interactome-Based Analysis Identifies Repurposable Drugs for Human Breast Cancer Subtypes [mdpi.com]
- 8. Diverse gene expression patterns in response to anticancer drugs between human and mouse cell lines revealed by a comparative transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Lienomycin
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double nitrile gloves, a disposable gown, safety glasses, and a face shield if there is a risk of splashing. All handling of Lienomycin, including aliquoting, dilutions, and the preparation of waste, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent aerosolization and inhalation exposure.
Step-by-Step Disposal Protocol
1. Segregation of Waste: All materials that have come into contact with this compound must be considered contaminated and segregated at the point of generation. This includes:
-
Sharps: Needles, syringes, and scalpels should be placed immediately into a designated puncture-proof sharps container with a purple lid, clearly labeled for cytotoxic waste.[1]
-
Non-Sharps Solid Waste: All contaminated lab supplies such as pipette tips, tubes, vials, gloves, gowns, and bench paper should be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container.[2][3] These containers are typically purple.
-
Liquid Waste: Unused stock solutions and contaminated media are considered hazardous chemical waste.[4] They should be collected in a sealed, shatter-proof container that is clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
2. Decontamination of Work Surfaces: Following any work with this compound, thoroughly decontaminate all surfaces within the fume hood or biological safety cabinet. Use a deactivating agent recommended by your institution's EHS for cytotoxic compounds, followed by a cleaning agent like 70% ethanol. All cleaning materials, such as wipes and pads, must be disposed of as cytotoxic solid waste.[2]
3. Packaging for Disposal: Ensure all waste containers are securely sealed to prevent leakage.[5] Outer surfaces of the containers should be wiped down to remove any external contamination before being removed from the containment area.
4. Storage and Collection: Store sealed cytotoxic waste containers in a designated, secure area with restricted access until they are collected by a licensed hazardous waste disposal service.[5] Do not dispose of any this compound-contaminated waste in the regular trash, biohazardous (autoclave) waste, or down the drain.[1][4]
5. Emergency Spill Procedures: In the event of a spill, immediately alert others in the area. If safe to do so, contain the spill using a cytotoxic spill kit. All materials used for spill cleanup must be disposed of as cytotoxic waste. Report the incident to your laboratory supervisor and EHS office.
Summary of this compound Waste Disposal Streams
| Waste Type | Container Type | Disposal Stream | Key Handling Instructions |
| Sharps | Puncture-proof container with a purple lid | Cytotoxic/Hazardous Waste | Do not recap, bend, or break needles. Place directly into the container. |
| Solid Waste | Leak-proof, rigid container with a purple lid | Cytotoxic/Hazardous Waste | Includes gloves, gowns, pipette tips, and other contaminated labware. Securely seal the container when full. |
| Aqueous Liquid Waste | Sealed, shatter-proof, labeled chemical waste bottle | Hazardous Chemical Waste | Collect all unused stock solutions and contaminated media. Do not discharge to the sanitary sewer.[1][6] Clearly label with contents. |
| Empty Vials/Packaging | Leak-proof, rigid container with a purple lid | Cytotoxic/Hazardous Waste | All primary packaging that contained this compound should be treated as contaminated solid waste. |
This compound Disposal Workflow
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. nems.nih.gov [nems.nih.gov]
Handling Lienomycin: A Guide to Essential Safety Protocols
Disclaimer: A specific Safety Data Sheet (SDS) for Lienomycin was not located. The following guidance is based on general safety protocols for handling highly potent and toxic substances. Researchers must conduct a thorough, formal risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound. This guide provides essential information but is not a substitute for a substance-specific SDS.
This compound is an antitumor antibiotic.[1] Due to its cytotoxic properties, stringent safety measures are imperative to protect laboratory personnel from exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound safely.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for routine handling and emergency situations involving this compound, based on general guidance for hazardous compounds.
| Scenario | Required PPE | Specifications |
| Routine Handling (e.g., weighing, preparing solutions) | Lab Coat | Fully buttoned, with tight-fitting cuffs. |
| Eye Protection | Chemical safety goggles. | |
| Gloves | Double-gloving with nitrile gloves is recommended. | |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation. | |
| Spill or Accidental Release | Chemical-Resistant Suit | To provide full-body protection. |
| Eye and Face Protection | Face shield worn over chemical safety goggles. | |
| Gloves | Heavy-duty, chemical-resistant gloves. | |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) may be required depending on the scale of the spill. | |
| Foot Protection | Chemical-resistant boots with steel toes. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following procedural steps should be followed:
1. Engineering Controls:
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential aerosols or dust.
-
Ensure that safety equipment, including an eyewash station and a safety shower, is readily accessible.
2. Donning PPE:
-
Before entering the designated handling area, put on all required PPE in the correct order: lab coat, eye protection, respiratory protection (if needed), and then gloves. Ensure gloves overlap the cuffs of the lab coat.
3. Handling Procedures:
-
When handling this compound powder, use tools and techniques that minimize dust generation.
-
For solutions, use a Luer-lock syringe to prevent accidental needle detachment and aerosol generation.
-
All containers holding this compound should be clearly labeled with the chemical name and hazard symbols.
4. Doffing (De-robing) PPE:
-
Proper removal of PPE is critical to prevent cross-contamination.
-
Remove gloves first, turning them inside out as you pull them off.
-
Remove the lab coat, folding it inward to contain any contamination.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
5. Personal Hygiene:
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Wash hands before leaving the laboratory, even if gloves were worn.
Emergency Procedures: Accidental Exposure
In the event of accidental exposure, immediate action is critical.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Consult your institution's EHS department for specific procedures on hazardous waste pickup and disposal.
Workflow for this compound Spill Response
The following diagram outlines the logical workflow for responding to a this compound spill. Adherence to this workflow is crucial to ensure the safety of all personnel and to effectively manage the hazardous situation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
